Product packaging for Rimoprogin(Cat. No.:CAS No. 37750-83-7)

Rimoprogin

Cat. No.: B1202305
CAS No.: 37750-83-7
M. Wt: 306.13 g/mol
InChI Key: AKZAGHOFDGJXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rimoprogin is a pyrimidine derived compound with antifungal activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2OS B1202305 Rimoprogin CAS No. 37750-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-iodoprop-2-ynoxy)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2OS/c1-13-8-10-5-7(6-11-8)12-4-2-3-9/h5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZAGHOFDGJXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)OCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191198
Record name Rimoprogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37750-83-7
Record name 5-[(3-Iodo-2-propyn-1-yl)oxy]-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37750-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimoprogin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037750837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimoprogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-iodo-2-propynyl)oxy]-2-(methylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIMOPROGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8198SR7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Haloprogin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial inquiries for "Rimoprogin" yielded limited data. It is highly probable that this is a typographical error for Haloprogin , a well-documented topical antifungal agent. This guide will focus on the chemical structure, properties, and known mechanisms of Haloprogin.

Chemical Structure and Identification

Haloprogin is a halogenated phenyl ether with a distinct iodopropargyl group. This structure is fundamental to its antifungal activity.

  • IUPAC Name: 1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene[1]

  • CAS Number: 777-11-7[1]

  • Molecular Formula: C₉H₄Cl₃IO[1]

  • SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI[2]

  • InChI Key: CTETYYAZBPJBHE-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of Haloprogin are summarized in the table below. These characteristics influence its solubility, stability, and formulation as a topical agent.

PropertyValueSource
Molecular Weight 361.39 g/mol [1][3][4]
Monoisotopic Mass 359.83725 Da[1]
Appearance White or pale yellow crystals
Melting Point 113-115 °C[1]
Solubility Very slightly soluble in water; easily soluble in methanol and ethanol.
LogP 5.3[1]
pKa (Strongest Basic) -5
Polar Surface Area 9.23 Ų

Synthesis and Experimental Protocols

While detailed, step-by-step industrial synthesis protocols for Haloprogin are proprietary, the scientific literature indicates a two-step synthesis process. The synthesis generally involves the reaction of 2,4,5-trichlorophenol with a propargyl halide followed by iodination.

A generalized experimental workflow for the laboratory-scale synthesis of Haloprogin is as follows:

  • Etherification: 2,4,5-trichlorophenol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide. This is followed by nucleophilic substitution with a propargyl halide (e.g., propargyl bromide) to yield 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene.

  • Iodination: The terminal alkyne from the previous step is then iodinated. This can be achieved using various reagents, such as iodine monochloride or N-iodosuccinimide, in the presence of a catalyst like silver nitrate, to produce Haloprogin.

  • Purification: The final product is purified through recrystallization from a suitable solvent system to obtain the desired crystalline solid.

G Generalized Synthesis Workflow for Haloprogin cluster_0 Step 1: Etherification cluster_1 Step 2: Iodination & Purification 2,4,5-Trichlorophenol 2,4,5-Trichlorophenol Etherification Reaction Etherification Reaction 2,4,5-Trichlorophenol->Etherification Reaction Propargyl Halide Propargyl Halide Propargyl Halide->Etherification Reaction Base + Solvent Base + Solvent Base + Solvent->Etherification Reaction Intermediate Product Intermediate Product Etherification Reaction->Intermediate Product 1,2,4-trichloro-5- (prop-2-yn-1-yloxy)benzene Iodination Reaction Iodination Reaction Intermediate Product->Iodination Reaction Iodinating Agent Iodinating Agent Iodinating Agent->Iodination Reaction Crude Haloprogin Crude Haloprogin Iodination Reaction->Crude Haloprogin Purification Purification Crude Haloprogin->Purification Recrystallization Pure Haloprogin Pure Haloprogin Purification->Pure Haloprogin

Generalized synthetic pathway for Haloprogin.

Mechanism of Action

The precise molecular mechanism of action for Haloprogin has not been fully elucidated. However, experimental evidence suggests a dual mode of action primarily targeting the fungal cell's energy production and membrane integrity.[1][5]

  • Inhibition of Oxygen Uptake: Haloprogin is believed to interfere with the mitochondrial respiratory chain in fungi.[1][5] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death. The specific enzyme complex within the respiratory chain that Haloprogin targets is not yet known.

  • Disruption of Membrane Structure and Function: Evidence also points to Haloprogin's ability to compromise the fungal cell membrane.[1][5] This may occur through direct interaction with membrane components or as a downstream effect of respiratory inhibition. The loss of membrane integrity leads to the leakage of essential intracellular contents and a breakdown of vital cellular gradients.

G Proposed Mechanism of Action of Haloprogin cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Haloprogin Haloprogin Cell Membrane Cell Membrane Haloprogin->Cell Membrane Disrupts Respiratory Chain Respiratory Chain Haloprogin->Respiratory Chain Inhibits Mitochondrion Mitochondrion Membrane Integrity Membrane Integrity Cell Membrane->Membrane Integrity ATP Production ATP Production Respiratory Chain->ATP Production Cell Death Cell Death ATP Production->Cell Death Depletion leads to Membrane Integrity->Cell Death Loss leads to

Signaling pathway of Haloprogin's antifungal action.

Concluding Remarks

Haloprogin is a synthetic antifungal agent with a well-defined chemical structure and a set of physicochemical properties that made it suitable for topical applications. While it has been largely superseded by newer antifungal drugs with improved side-effect profiles, its study still provides valuable insights into the design of antifungal agents. The dual mechanism of action, targeting both cellular respiration and membrane integrity, remains a compelling strategy in the development of novel therapeutics to combat fungal infections. Further research to identify the specific molecular targets of Haloprogin could unveil new avenues for antifungal drug discovery.

References

An In-Depth Technical Guide to the Synthesis and Purification of Rimoprogin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and purification strategy for the antifungal compound Rimoprogin. Due to the limited availability of published synthetic procedures for this compound, this guide outlines a plausible and robust chemical route based on well-established organic chemistry principles and analogous reactions found in the literature. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to facilitate understanding and replication by researchers in the field.

Introduction to this compound

This compound is an antifungal compound with the chemical name 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidine. Its structure combines a pyrimidine core, known for its presence in various bioactive molecules, with an iodinated terminal alkyne, a functional group that can participate in various biological interactions. The technical details for the synthesis and purification of this compound are not widely reported, necessitating the development of a theoretical yet practical synthetic approach.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed, starting from commercially available precursors. The key transformation is a Williamson ether synthesis to couple the pyrimidine and the iodopropargyl moieties.

Overall Synthetic Scheme

The proposed synthesis of this compound (3) involves the O-alkylation of 2-(methylthio)pyrimidin-5-ol (1) with 3-iodoprop-2-yn-1-ol (2) under basic conditions. This approach is efficient as both starting materials are commercially available.

This compound Synthesis Proposed Synthesis of this compound reactant1 2-(Methylthio)pyrimidin-5-ol (1) reaction_step Williamson Ether Synthesis reactant1->reaction_step reactant2 3-Iodoprop-2-yn-1-ol (2) reactant2->reaction_step product This compound (3) reaction_step->product Base (e.g., NaH) Solvent (e.g., DMF)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-(methylthio)pyrimidin-5-ol with 3-iodoprop-2-yn-1-ol

This procedure is based on standard Williamson ether synthesis protocols for O-alkylation of phenols and heterocyclic alcohols.

  • Materials and Reagents:

    • 2-(Methylthio)pyrimidin-5-ol (1)

    • 3-Iodoprop-2-yn-1-ol (2)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 2-(methylthio)pyrimidin-5-ol (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 3-iodoprop-2-yn-1-ol (1.1 eq) in anhydrous DMF dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Presentation: Synthesis
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Mass/Volume
2-(Methylthio)pyrimidin-5-ol142.181.0(Specify amount)
3-Iodoprop-2-yn-1-ol181.971.1(Calculate based on 1)
Sodium Hydride (60%)40.00 (as 100%)1.2(Calculate based on 1)
This compound306.12-(Theoretical yield)
Reaction ParameterCondition
SolventAnhydrous DMF
BaseSodium Hydride (NaH)
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
AtmosphereInert (Argon or Nitrogen)

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvent. A multi-step purification process is recommended to achieve high purity suitable for research and development purposes.

Purification Workflow

Purification Workflow Purification Strategy for this compound crude Crude this compound column Silica Gel Column Chromatography crude->column Primary Purification hplc Preparative RP-HPLC column->hplc High Purity Fractionation recrystallization Recrystallization hplc->recrystallization Final Polishing pure Pure this compound (>98%) recrystallization->pure

Caption: A multi-step purification workflow for this compound.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This is the primary purification step to remove the bulk of impurities.

  • Materials and Reagents:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexanes (or Heptane)

    • Ethyl acetate

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack a glass chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and load it onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving higher purity, preparative RP-HPLC can be employed.[1][2]

  • Instrumentation and Materials:

    • Preparative HPLC system with a UV detector

    • C18 reversed-phase column

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or formic acid (as a modifier, optional)

  • Procedure:

    • Dissolve the partially purified this compound from column chromatography in a suitable solvent (e.g., acetonitrile/water mixture).

    • Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase gradient, flow rate).

    • Scale up the method to the preparative column.

    • Inject the sample and run the preparative HPLC.

    • Collect the fraction corresponding to the this compound peak.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.

Protocol 3: Recrystallization

This final step can be used to obtain crystalline, highly pure this compound and remove any remaining amorphous impurities.[3][4][5][6][7]

  • Materials and Reagents:

    • Purified this compound

    • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble.

    • Slowly add a miscible anti-solvent (in which the product is poorly soluble) until the solution becomes slightly turbid.

    • Alternatively, allow the hot, saturated solution to cool slowly to room temperature, and then to 0-4 °C.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum.

Data Presentation: Purity Analysis
Analytical TechniqueExpected Result for Pure this compound
¹H NMR Peaks corresponding to the pyrimidine and iodopropargyl protons with correct integration and splitting patterns.
¹³C NMR Peaks corresponding to all unique carbons in the molecule.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 307.96.
HPLC Purity >98% peak area at the expected retention time.
Melting Point A sharp melting point range.

Proposed Mechanism of Action

The mechanism of action for this compound has not been definitively established. However, based on its chemical structure, particularly the pyrimidine core, a plausible mechanism is the interference with fungal nucleic acid synthesis, analogous to the known antifungal agent 5-fluorocytosine (5-FC).[3][4][5][6][7]

Hypothetical Signaling Pathway

Antifungal Mechanism Hypothetical Mechanism of Action for this compound cluster_fungal_cell Fungal Cell This compound This compound permease Nucleobase Permease This compound->permease Uptake metabolism Intracellular Metabolism permease->metabolism toxic_metabolite Toxic Metabolite metabolism->toxic_metabolite rna_synthesis RNA Synthesis toxic_metabolite->rna_synthesis Inhibition via incorporation dna_synthesis DNA Synthesis toxic_metabolite->dna_synthesis Inhibition of thymidylate synthase protein_synthesis Protein Synthesis rna_synthesis->protein_synthesis Leads to cell_death Fungal Cell Death dna_synthesis->cell_death Inhibition leads to protein_synthesis->cell_death Disruption leads to

Caption: Hypothetical pathway of this compound's antifungal action.

This proposed pathway suggests that this compound is taken up by fungal cells via nucleobase permeases. Intracellularly, it may be converted into a toxic metabolite that is subsequently incorporated into RNA, disrupting protein synthesis. Additionally, a metabolite could inhibit thymidylate synthase, an enzyme crucial for DNA replication. The combined effect of disrupting these fundamental processes would lead to fungal cell death.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and purification of this compound. While based on a proposed route, the methodologies are derived from well-established and reliable chemical transformations. The provided experimental protocols, data tables, and visualizations offer a comprehensive framework for researchers to produce and purify this compound for further study. The hypothetical mechanism of action provides a starting point for investigating the biological activity of this antifungal compound.

References

The Enigmatic Molecule: Deconstructing the Available Data on Rimoprogin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly accessible information on the experimental small molecule Rimoprogin reveals a compound in the nascent stages of scientific inquiry. While a definitive history and mechanism of action remain elusive, this technical guide consolidates the currently available data for researchers, scientists, and drug development professionals.

As of late 2025, information regarding the discovery and developmental history of this compound is exceptionally limited in the public domain. The compound is cataloged as an experimental small molecule, indicating it is likely in the early phases of preclinical research. Details concerning the specific researchers, institutions, or the initial screening programs that led to its identification are not yet publicly available.

Physicochemical Properties

Quantitative data on this compound is sparse. The primary available information pertains to its fundamental physicochemical properties. This data is crucial for any further computational or in-vitro experimental design.

PropertyValueData Source
Molecular FormulaC₈H₇IN₂OSDrugBank
Average Molecular Weight306.12 DaDrugBank
Monoisotopic Molecular Weight305.93238 DaDrugBank
CAS Number37750-83-7DrugBank

Putative Therapeutic Class: An Antifungal Agent?

While not explicitly stated in the available records, the chemical structure of this compound, containing a thiazole-like ring and iodine, bears some resemblance to other synthetic molecules investigated for antimicrobial properties. The history of antifungal drug discovery has seen the exploration of various heterocyclic compounds. For instance, the development of antifungal agents has progressed from early treatments to more specific enzyme inhibitors, such as the azoles, which target ergosterol synthesis. The allylamines represent another class that inhibits a key enzyme in the same pathway.

Given the lack of direct evidence, any proposed mechanism of action for this compound would be purely speculative. However, a logical starting point for investigation, based on common antifungal mechanisms, could be the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Experimental Protocols: A Forward-Looking Perspective

Without published studies, detailing specific experimental protocols used for this compound is impossible. However, a standard workflow for characterizing a novel potential antifungal agent can be proposed. This serves as a roadmap for researchers investigating this compound or similar experimental compounds.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Analysis synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing Antifungal Susceptibility Testing (MIC) characterization->mic_testing cytotoxicity Mammalian Cell Cytotoxicity Assay mic_testing->cytotoxicity moa_studies Mechanism of Action Studies mic_testing->moa_studies animal_model Animal Model of Fungal Infection cytotoxicity->animal_model moa_studies->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology

A generalized experimental workflow for the characterization of a novel antifungal candidate.

Postulated Signaling Pathway Interference

Without experimental data, any depiction of a signaling pathway affected by this compound is hypothetical. However, if this compound were to function as a typical azole-like antifungal, its primary target would be the ergosterol biosynthesis pathway. Specifically, it would likely inhibit the enzyme lanosterol 14-alpha-demethylase, which is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol_demethylase Lanosterol 14-alpha-demethylase lanosterol->lanosterol_demethylase cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound (Hypothetical) inhibition This compound->inhibition inhibition->lanosterol_demethylase lanosterol_demethylase->ergosterol

A hypothetical mechanism of action for this compound targeting the fungal ergosterol biosynthesis pathway.

Concluding Remarks and Future Directions

A Technical Guide to Target Identification and Validation for Novel Antifungal Agents: A Hypothetical Case Study of Rimoprogin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Rimoprogin is an antifungal compound for which detailed public information regarding its specific molecular target and mechanism of action is not available. This guide, therefore, uses this compound as a hypothetical case study to illustrate the comprehensive methodologies and workflows involved in the target identification and validation for a novel antifungal agent. The experimental data and pathways described herein are representative examples and not factual data for this compound.

Introduction

The discovery of novel antifungal agents with unique mechanisms of action is critical to combatting the rise of drug-resistant fungal infections. This compound is a known antifungal compound, but its molecular target remains to be fully elucidated in the public domain. This technical guide outlines the systematic approach that researchers and drug development professionals would undertake to identify and validate the molecular target of a compound like this compound. The process is a multi-stage, iterative workflow that combines computational, biochemical, and genetic approaches to build a robust body of evidence for a specific mechanism of action.

Compound Profile: this compound

Before initiating a target identification campaign, all available information on the compound of interest is collated. For this compound, this includes its chemical properties.

PropertyValueSource
IUPAC Name 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidinePubChem
CAS Number 37750-83-7Chemical Abstracts Service
Molecular Formula C8H7IN2OSPubChem
Molar Mass 306.12 g·mol−1PubChem

The Target Identification and Validation Workflow

The process of identifying and validating a drug target is a logical progression from broad, unbiased screening to specific, hypothesis-driven experiments. The following diagram illustrates a typical workflow.

Target_Identification_Workflow cluster_discovery Phase 1: Target Discovery (Hypothesis Generation) cluster_identification Phase 2: Target Identification cluster_validation Phase 3: Target Validation phenotypic_screening Phenotypic Screening (e.g., Antifungal Activity Assay) candidate_list Generate List of Potential Targets phenotypic_screening->candidate_list computational_prediction Computational Prediction (e.g., Chemical Similarity, Docking) computational_prediction->candidate_list unbiased_screening Unbiased Biochemical/Genetic Screening (e.g., Affinity Chromatography, Yeast Knockout Library) unbiased_screening->candidate_list biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition, Binding Affinity) candidate_list->biochemical_assays biophysical_assays Biophysical Assays (e.g., SPR, ITC, CETSA) candidate_list->biophysical_assays cellular_engagement Cellular Target Engagement (e.g., Cellular CETSA) biochemical_assays->cellular_engagement biophysical_assays->cellular_engagement genetic_validation Genetic Validation (siRNA/CRISPR Knockdown/Overexpression) cellular_engagement->genetic_validation phenocopy Phenocopy Analysis (Does genetic modulation mimic drug effect?) genetic_validation->phenocopy validated_target Validated Target phenocopy->validated_target

Caption: A generalized workflow for drug target identification and validation.

Detailed Experimental Protocols

a) Affinity Chromatography-Mass Spectrometry

This technique is used to isolate binding partners of this compound from a fungal proteome.

  • Protocol:

    • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the compound is also prepared.

    • Lysate Preparation: Culture a relevant fungal species (e.g., Candida albicans) to mid-log phase. Harvest cells, and prepare a native protein lysate by mechanical disruption (e.g., bead beating) in a non-denaturing lysis buffer containing protease inhibitors.

    • Affinity Purification: Incubate the fungal lysate with the this compound-conjugated beads and control beads in parallel for 2-4 hours at 4°C.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elution: Elute bound proteins using a competitive eluent (high concentration of free this compound) or by changing buffer conditions (e.g., pH, salt concentration).

    • Proteomic Analysis: Resolve the eluate by SDS-PAGE and visualize with silver staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform an in-solution tryptic digest of the entire eluate followed by LC-MS/MS analysis.

    • Data Analysis: Identify proteins that are significantly enriched in the this compound-bead eluate compared to the control.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

  • Protocol:

    • Protein Preparation: Express and purify a candidate protein identified in Phase 1. Ensure the protein is correctly folded and in a suitable buffer.

    • Sample Preparation: Place the purified protein in the ITC sample cell. Load a concentrated solution of this compound into the injection syringe.

    • Titration: Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

    • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate KD, ΔH, and n.

c) Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

  • Protocol:

    • Cell Treatment: Treat intact fungal cells with this compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

d) siRNA/CRISPR-Cas9 Mediated Gene Knockdown

Genetic perturbation of the candidate target should recapitulate the phenotypic effects of the drug.

  • Protocol:

    • Reagent Design: Design and synthesize siRNA or guide RNAs (for CRISPR) that specifically target the mRNA of the candidate protein in the fungal species.

    • Transfection/Transformation: Introduce the siRNA or CRISPR-Cas9 system into the fungal cells using an appropriate method (e.g., electroporation, protoplast transformation).

    • Target Knockdown Confirmation: After an appropriate incubation period, confirm the reduction in target mRNA or protein levels using qRT-PCR or Western blotting.

    • Phenotypic Analysis: Assess the phenotype of the knockdown cells. If the candidate protein is the true target of this compound, its knockdown should mimic the antifungal effects of the drug (e.g., reduced growth, cell wall defects).

    • Sensitization/Resistance: Conversely, overexpression of the target protein may lead to resistance to this compound treatment.

Hypothetical Signaling Pathway Interference

Assuming this compound's target is an enzyme in a critical fungal-specific pathway, such as ergosterol biosynthesis, the following diagram illustrates this hypothetical mechanism of action.

Signaling_Pathway cluster_pathway Hypothetical Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (Hypothetical Target) membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->inhibition

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

In this example, this compound is depicted as inhibiting "Lanosterol 14-alpha-demethylase," a key enzyme in the pathway that produces ergosterol, an essential component of the fungal cell membrane. Inhibition of this target would disrupt membrane integrity, leading to fungal cell death. This hypothesis would be tested using the validation methods described above.

Conclusion

The identification and validation of a drug's molecular target is a cornerstone of modern drug development. It provides a mechanistic understanding of a compound's activity, informs on potential off-target effects, and is essential for rational drug design and optimization. While the specific molecular target of this compound is not publicly available, the experimental workflows and protocols detailed in this guide represent the rigorous, evidence-based approach that would be employed to uncover and confirm its mechanism of action, paving the way for its potential development as a therapeutic agent.

The Cellular Journey of Rimoprogin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of the cellular uptake and localization of the antifungal compound Rimoprogin. Despite a thorough review of available scientific literature, it is important to note that detailed studies specifically elucidating the mechanisms of this compound's entry into fungal cells and its subsequent intracellular distribution are scarce. This document synthesizes the available information, highlights key findings from related antifungal research, and provides a framework for future investigation into the pharmacokinetics of this compound at the cellular level.

Introduction to this compound

This compound is a synthetic antifungal compound with a broad spectrum of activity.[1] It has been shown to be effective against a variety of pathogenic fungi, including yeasts, dermatophytes, and molds, as well as some Gram-positive bacteria.[1] The chemical IUPAC name for this compound is 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidine.[2] Alternative names for this compound include Rimoprogina, Rimoprogine, Rimoproginum, Ioproginum, Jopagrin, Jaritin, and Methiodine.[2]

While clinical and in vitro efficacy data exist, the specific molecular pathways governing its cellular uptake and localization remain a critical knowledge gap in understanding its complete mechanism of action.

In Vitro Antifungal Activity of this compound

A key study on the in vitro activity of this compound demonstrated its potent and broad-spectrum antifungal effects. The research highlighted that this compound exhibits a fungicidal, rather than fungistatic, action against susceptible fungi.

Quantitative Data on Antifungal Activity

A 1988 study in the Japanese Journal of Medical Mycology provided insights into the fungicidal concentration of this compound against Candida albicans and Trichophyton mentagrophytes.

Fungal SpeciesThis compound ConcentrationTime to EffectObservation
Candida albicans≥ 2.5 µg/ml6 hoursClear decrease in viable cell count
Trichophyton mentagrophytes≥ 2.5 µg/ml6 hoursClear decrease in viable cell count

Data synthesized from the abstract of "Studies on the in vitro activity of this compound, a new synthetic antifungal compound" published in the Japanese Journal of Medical Mycology.[1]

Postulated Mechanisms of Cellular Uptake and Localization

In the absence of direct studies on this compound, we can extrapolate potential mechanisms based on the behavior of other antifungal agents and the general principles of small molecule transport across fungal cell membranes and walls.

Potential Uptake Pathways

The cellular uptake of small molecule antifungal drugs can occur through several mechanisms. Given this compound's chemical structure, it may utilize one or more of the following pathways:

  • Passive Diffusion: As a relatively small molecule, this compound may be able to passively diffuse across the fungal cell membrane, driven by a concentration gradient.

  • Facilitated Diffusion: The presence of transporter proteins in the fungal membrane could facilitate the entry of this compound into the cell.

  • Active Transport: An energy-dependent transporter could be responsible for the uptake of this compound, allowing for its accumulation within the cell against a concentration gradient.

The following diagram illustrates the potential pathways for the cellular uptake of a hypothetical small molecule antifungal like this compound.

Antifungal_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Rimoprogin_ext This compound Pore Pore Rimoprogin_ext->Pore Traversal Passive_Diffusion Passive Diffusion Pore->Passive_Diffusion Movement Facilitated_Diffusion Facilitated Diffusion (Transporter) Pore->Facilitated_Diffusion Binding Active_Transport Active Transport (Transporter) Pore->Active_Transport Binding Rimoprogin_int This compound Passive_Diffusion->Rimoprogin_int Facilitated_Diffusion->Rimoprogin_int Active_Transport->Rimoprogin_int ATP dependent

Potential cellular uptake pathways for this compound.
Hypothetical Intracellular Localization and Action

Once inside the fungal cell, the localization of this compound would be critical to its fungicidal activity. The abstract of the 1988 study suggests a rapid killing effect, which could imply a mechanism that disrupts essential and immediately vital cellular processes.[1]

The following workflow outlines a hypothetical experimental approach to determine the cellular uptake and localization of this compound.

Experimental_Workflow Start Start: Fungal Culture (e.g., C. albicans) Incubate Incubate with Fluorescently-Labeled this compound Start->Incubate Wash Wash to Remove Extracellular Compound Incubate->Wash Analysis Analysis Wash->Analysis Microscopy Confocal Microscopy (Localization) Analysis->Microscopy Flow_Cytometry Flow Cytometry (Uptake Quantification) Analysis->Flow_Cytometry Subcellular_Fractionation Subcellular Fractionation & HPLC/MS (Localization & Quantification) Analysis->Subcellular_Fractionation End End: Data Interpretation Microscopy->End Flow_Cytometry->End Subcellular_Fractionation->End

Proposed workflow for studying this compound uptake.

Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental protocols are proposed.

Protocol for Quantifying Cellular Uptake using HPLC-MS

Objective: To quantify the amount of this compound taken up by fungal cells over time.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound

  • Culture medium (e.g., RPMI 1640)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Grow fungal cells to mid-log phase in liquid culture.

  • Incubate a known number of cells with a defined concentration of this compound.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension.

  • Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove extracellular this compound.

  • Lyse the cells using a suitable lysis buffer.

  • Clarify the lysate by centrifugation.

  • Analyze the supernatant using a validated HPLC-MS method to quantify the intracellular concentration of this compound.

  • Normalize the results to the cell number or total protein content.

Protocol for Visualizing Intracellular Localization using Confocal Microscopy

Objective: To visualize the subcellular localization of this compound.

Materials:

  • Fluorescently labeled this compound (requires chemical synthesis)

  • Fungal culture

  • Confocal microscope

  • Organelle-specific fluorescent dyes (e.g., for mitochondria, nucleus, vacuole)

Procedure:

  • Incubate fungal cells with fluorescently labeled this compound for various durations.

  • (Optional) Co-stain the cells with organelle-specific dyes.

  • Wash the cells to remove the extracellular fluorescent compound.

  • Mount the cells on a microscope slide.

  • Image the cells using a confocal microscope, capturing fluorescence from the labeled this compound and any co-stains.

  • Analyze the images to determine the colocalization of this compound with specific organelles.

Conclusion and Future Directions

The available evidence indicates that this compound is a potent, broad-spectrum antifungal agent with a fungicidal mechanism of action. However, a significant gap exists in our understanding of its cellular pharmacokinetics. The proposed experimental frameworks in this guide offer a starting point for future research to elucidate the cellular uptake and localization of this compound. Such studies are crucial for a complete understanding of its mechanism of action and for the potential development of optimized derivatives with enhanced efficacy and reduced off-target effects. Further investigation into this compound is warranted to fully characterize its therapeutic potential.

References

In-depth Technical Guide: Rimoprogin Application in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data on Rimoprogin for in vitro research applications, addressing dosage, concentration, and experimental protocols.

Introduction

This compound is an antifungal compound with the chemical formula C8H7IN2OS.[1] It is also known by synonyms such as Rimoprogina, Jopagrin, and Methiodine.[1] While its primary application appears to be in topical antifungal treatments, this guide addresses the existing, albeit limited, information regarding its use in a cell culture setting for researchers, scientists, and drug development professionals. A historical clinical study from 1976 investigated the efficacy of 0.2% and 0.5% solutions of "Jopargin," a working name for what is now known as this compound, for treating fungal infections. This indicates a history of clinical interest in its antifungal properties.

Current Landscape of In Vitro Research on this compound

A thorough review of publicly available scientific literature reveals a significant scarcity of studies detailing the use of this compound in cell culture experiments. As a result, standardized protocols, established dosage ranges, and well-defined signaling pathways affected by this compound in various cell lines have not been documented. The lack of published data prevents the compilation of a comprehensive guide with detailed experimental methodologies and quantitative data tables as initially requested.

The information available is primarily of a chemical and clinical nature, focusing on its identity and historical use as a topical antimycotic agent. The scientific community has not extensively explored its mechanism of action at a cellular level or its potential applications in in vitro research, such as in cancer studies or microbiological investigations in a laboratory setting.

Challenges and Future Directions

The absence of foundational research on this compound in cell culture presents a significant challenge for scientists interested in exploring its potential. To establish a basis for its use in research, the following experimental avenues would need to be pursued:

  • Determination of Cytotoxicity: Initial dose-response studies on various cell lines (both fungal and mammalian) would be crucial to determine the cytotoxic concentration range. Assays such as MTT, XTT, or LDH release assays would be appropriate for this purpose.

  • Mechanism of Action Studies: Once a sub-toxic concentration range is established, investigations into its mechanism of action could be initiated. This could involve transcriptomic and proteomic analyses to identify cellular pathways affected by this compound.

  • Signaling Pathway Analysis: Based on initial screening results, specific signaling pathways of interest could be investigated using techniques like Western blotting, reporter gene assays, or kinase activity assays.

Experimental Workflow for Initial this compound Studies

For researchers embarking on the initial characterization of this compound in a cell culture model, a logical experimental workflow would be as follows:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action & Signaling Pathway Analysis A Prepare Stock Solution of this compound C Serial Dilution to Create Dose Range A->C B Select Cell Lines (e.g., Fungal, Mammalian) D Treat Cells with Varying Concentrations B->D C->D E Perform Cytotoxicity Assay (e.g., MTT, XTT) D->E F Determine IC50 and Non-Toxic Concentration Range E->F G Treat Cells with Non-Toxic Concentrations F->G Inform Subsequent Experiments H Transcriptomic/Proteomic Analysis (e.g., RNA-seq) G->H I Identify Dysregulated Pathways H->I J Validate Pathway Modulation (e.g., Western Blot, qPCR) I->J K Functional Assays Based on Pathway J->K

Figure 1: Proposed experimental workflow for the initial in vitro characterization of this compound.

Conclusion

While this compound is an identified antifungal compound, its application and characterization within the realm of cell culture research are currently undocumented in publicly accessible literature. This guide highlights the existing knowledge gap and proposes a foundational experimental approach for researchers interested in investigating the in vitro effects of this compound. The generation of primary data on its cytotoxicity, mechanism of action, and impact on cellular signaling is a prerequisite for its broader application in scientific research and drug development. At present, it is not possible to provide a detailed technical guide with specific dosage, concentration, and protocol information due to the lack of available data.

References

In-Depth Technical Guide on the Safety and Toxicity Profile of Rimoprogin

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Information

Following a comprehensive search of scientific literature, pharmaceutical databases, and clinical trial registries, it has been determined that there is no publicly available information regarding a compound named "Rimoprogin." The name appears in a single database entry with minimal details, listing it only as a small molecule drug with a monoisotopic molecular weight of 305.93 Da[1]. No data on its safety, toxicity, mechanism of action, or any preclinical or clinical studies could be retrieved.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without the necessary foundational research data.

Potential for Misspelling

It is possible that "this compound" may be a misspelling of another drug. One such possibility is Haloprogin , an antifungal agent. While distinct from the query, Haloprogin has some documented safety information.

Safety Profile of Haloprogin (Illustrative Example)

Should the user be interested in Haloprogin, it is a halogenated phenolic ether used topically for the treatment of tinea infections (superficial fungal infections)[2][3].

Adverse Effects: The primary safety concerns with Haloprogin are cutaneous side effects. It has a higher incidence of such effects compared to some other antifungal agents[2][3]. These can include:

  • Irritation

  • Burning sensation

  • Vesiculation (blister formation)

  • Scaling of the skin

  • Itching[2][3]

Due to these side effects, Haloprogin is generally considered for use when other antifungal treatments have not been effective[2][3]. The mechanism of action is not fully understood but is thought to involve the disruption of the yeast membrane and inhibition of oxygen uptake[2][3].

A detailed safety and toxicity profile for "this compound" cannot be provided at this time due to the absence of available data. Researchers and drug development professionals seeking information on this compound are advised to verify the spelling and consult internal or proprietary databases if "this compound" is an internal development name. Without further information or clarification, a comprehensive technical guide cannot be compiled.

References

Methodological & Application

Application Notes: Utilizing Rimoprogin in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on how to use Rimoprogin, a novel small molecule modulator, in a western blot experiment to investigate its effects on protein expression and signaling pathways.

Introduction

This compound is a small molecule compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug. Western blotting is a powerful technique to identify and quantify changes in protein levels and post-translational modifications, providing insights into how a compound like this compound affects cellular signaling. This document outlines a general protocol for treating cells with this compound, preparing cell lysates, and performing western blot analysis to assess its impact on a target signaling pathway.

Principle of the Experiment

This protocol is designed to investigate the effect of this compound on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation, differentiation, and survival. It is hypothesized that this compound inhibits the phosphorylation of key downstream proteins in this pathway, such as MEK and ERK.

Cells will be treated with varying concentrations of this compound, followed by stimulation with Epidermal Growth Factor (EGF) to activate the pathway. The protein expression and phosphorylation status of target proteins will then be analyzed by western blot. This will allow for the determination of the dose-dependent inhibitory effect of this compound.

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the EGFR-MEK-ERK signaling cascade.

Rimoprogin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription ERK->Transcription This compound This compound This compound->MEK EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of MEK phosphorylation by this compound.

Experimental Protocol

This protocol is optimized for a human cancer cell line known to have an active EGFR pathway, such as A549 or HeLa cells.

Materials and Reagents

  • Cell Culture: A549 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • Treatment: this compound (dissolved in DMSO), Human recombinant EGF

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Western Blotting:

    • Protein Assay: BCA Protein Assay Kit

    • SDS-PAGE: 10% polyacrylamide gels, Laemmli sample buffer

    • Transfer: PVDF membrane, transfer buffer

    • Blocking: 5% non-fat dry milk or BSA in TBST

    • Primary Antibodies: Rabbit anti-phospho-MEK, Rabbit anti-MEK, Rabbit anti-phospho-ERK, Rabbit anti-ERK, Mouse anti-GAPDH

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

    • Detection: Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

The following diagram outlines the major steps in the western blot protocol.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. EGF Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Blocking G->H I 9. Antibody Incubation H->I J 10. Detection & Imaging I->J K 11. Data Analysis J->K

Application Notes and Protocols for Rimoprogin in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note describes a hypothetical protocol for the use of "Rimoprogin," a putative inhibitor of the RIM101 signaling pathway, in immunofluorescence. Due to the limited information available on a specific molecule named "this compound," this document is intended to serve as a detailed template and guide for researchers interested in studying the effects of small molecule inhibitors on the RIM101 pathway using immunofluorescence techniques. The experimental details and data presented are illustrative and based on the known biology of the RIM101 pathway in fungi such as Saccharomyces cerevisiae and Candida albicans.

Introduction

The RIM101 (PacC in some fungi) signaling pathway is a conserved signal transduction cascade in fungi that governs adaptation to ambient pH. This pathway is crucial for the virulence of pathogenic fungi like Candida albicans. A key event in the activation of the RIM101 pathway is the proteolytic processing and subsequent nuclear translocation of the transcription factor Rim101p in response to alkaline pH. This nuclear entry allows Rim101p to regulate the expression of pH-responsive genes. Small molecule inhibitors that can modulate the RIM101 pathway are of significant interest as potential antifungal therapeutics.

This application note provides a detailed protocol for using immunofluorescence to investigate the effect of a hypothetical inhibitor, this compound, on the subcellular localization of Rim101p. Immunofluorescence is a powerful technique to visualize the distribution of specific proteins within a cell, making it an ideal method to study the nuclear translocation of transcription factors.

Principle of the Method

The protocol is designed to assess the inhibitory effect of this compound on the pH-induced nuclear translocation of Rim101p. Fungal cells expressing a tagged version of Rim101p (e.g., GFP-Rim101p) are cultured under acidic conditions (where Rim101p is predominantly cytoplasmic) and then shifted to an alkaline medium to induce nuclear translocation. The cells are simultaneously treated with varying concentrations of this compound. Following treatment, the cells are fixed, permeabilized, and stained with a primary antibody against the tag (if necessary) and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI. The subcellular localization of Rim101p is then visualized and quantified using fluorescence microscopy. A dose-dependent decrease in the nuclear localization of Rim101p in the presence of this compound would indicate its inhibitory activity on the RIM101 pathway.

Signaling Pathway

The RIM101 pathway is initiated by sensing of extracellular alkaline pH, which leads to a cascade of events culminating in the proteolytic activation and nuclear import of the Rim101p transcription factor.

RIM101_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaline_pH Alkaline pH Rim21_complex Rim21 Sensor Complex Alkaline_pH->Rim21_complex sensed by Rim8 Rim8 Rim21_complex->Rim8 activates Rim20 Rim20 Rim8->Rim20 Rim13 Rim13 (Protease) Rim20->Rim13 Rim101_inactive Rim101p (Inactive) Rim13->Rim101_inactive cleaves Rim101_active Rim101p (Active) Rim101_inactive->Rim101_active Rim101_nucleus Rim101p Rim101_active->Rim101_nucleus translocates to This compound This compound This compound->Rim13 inhibits Gene_expression pH-responsive Gene Expression Rim101_nucleus->Gene_expression regulates

Caption: The RIM101 signaling pathway in response to alkaline pH.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol to assess the effect of this compound on Rim101p localization.

IF_Workflow Cell_Culture 1. Culture fungal cells (e.g., C. albicans with GFP-Rim101p) in acidic medium (pH 4) Treatment 2. Shift to alkaline medium (pH 8) and treat with this compound (various concentrations) Cell_Culture->Treatment Fixation 3. Fix cells (e.g., with 4% paraformaldehyde) Treatment->Fixation Permeabilization 4. Permeabilize cell wall and membrane (e.g., with zymolyase and Triton X-100) Fixation->Permeabilization Blocking 5. Block non-specific binding (e.g., with BSA) Permeabilization->Blocking Primary_Ab 6. Incubate with primary antibody (e.g., anti-GFP) Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Staining 8. Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Staining Imaging 9. Image with fluorescence microscope Staining->Imaging Analysis 10. Quantify nuclear localization of Rim101p Imaging->Analysis

Application Notes and Protocols for Romidepsin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Romidepsin, a potent and selective histone deacetylase (HDAC) inhibitor, in cancer research. Romidepsin, also known as FK228, is a bicyclic depsipeptide that has shown significant anti-tumor activity in various malignancies, particularly in T-cell lymphomas.[1][2] This document details its mechanism of action, effects on key cellular signaling pathways, and provides protocols for common experimental assays used to evaluate its efficacy.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.

Mechanism of Action

Romidepsin functions as a prodrug that, once inside the cell, is converted to its active form.[3] This active metabolite then binds to and inhibits the activity of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, at nanomolar concentrations.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3]

By inhibiting HDACs, Romidepsin leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[2][3] This "open" chromatin allows for the transcription of genes that are often silenced in cancer cells, including those involved in:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1 or G2/M phase, thereby halting cell proliferation.[6][7]

  • Apoptosis: Induction of pro-apoptotic genes and proteins, such as caspases, triggers programmed cell death in cancer cells.[6][8][9]

  • Tumor Suppression: Reactivation of tumor suppressor genes that can inhibit cancer cell growth and survival.[3]

Key Signaling Pathways Affected by Romidepsin

Romidepsin has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Several studies have indicated that Romidepsin can inhibit this pathway in various cancer cells. This inhibition can lead to a reduction in the survival signals that cancer cells rely on.[10]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a significant role in embryonic development and its aberrant activation is implicated in the development and progression of many cancers.[11][12] Research suggests that Romidepsin can interfere with this pathway, potentially by downregulating key components, thereby inhibiting cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the in vitro efficacy of Romidepsin across various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)Reference
U-937Histiocytic Lymphoma5.92Not Specified[4]
K562Chronic Myelogenous Leukemia8.36Not Specified[4]
CCRF-CEMAcute Lymphoblastic Leukemia6.95Not Specified[4]
OCI-AML3Acute Myeloid Leukemia~1.0 - 1.872[13]
SKM-1Myelodysplastic Syndrome~1.0 - 1.872[13]
MDS-LMyelodysplastic Syndrome~1.0 - 1.872[13]
RT112Bladder Cancer5.024[14]
MBT2Bladder Cancer2.024[14]
HT1376Bladder Cancer0.624[14]
Neuroblastoma (various)Neuroblastoma1 - 6.5 ng/mL72[15]

Experimental Protocols

Western Blotting for Protein Expression and Phosphorylation Analysis

This protocol is for the detection of changes in protein expression and phosphorylation levels in cancer cells treated with Romidepsin.

Materials:

  • Cancer cell lines

  • Romidepsin (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)

  • Primary antibodies (specific to target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Romidepsin or vehicle control for the desired time period.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

G cluster_workflow Western Blotting Workflow Cell Culture\n& Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture\n& Treatment->Cell Lysis Protein\nQuantification Protein Quantification Cell Lysis->Protein\nQuantification SDS-PAGE SDS-PAGE Protein\nQuantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation Detection Detection Secondary Antibody\nIncubation->Detection G cluster_workflow Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Harvesting Harvesting Cell Treatment->Harvesting Fixation Fixation Harvesting->Fixation PI Staining PI Staining Fixation->PI Staining Flow Cytometry\nAnalysis Flow Cytometry Analysis PI Staining->Flow Cytometry\nAnalysis G cluster_workflow Apoptosis Detection Workflow Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Resuspend in\nBinding Buffer Resuspend in Binding Buffer Harvest Cells->Resuspend in\nBinding Buffer Annexin V/PI\nStaining Annexin V/PI Staining Resuspend in\nBinding Buffer->Annexin V/PI\nStaining Flow Cytometry\nAnalysis Flow Cytometry Analysis Annexin V/PI\nStaining->Flow Cytometry\nAnalysis G cluster_romidepsin Romidepsin Action cluster_chromatin Chromatin Remodeling cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathway Modulation Romidepsin Romidepsin HDAC HDAC Romidepsin->HDAC Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Romidepsin->PI3K_AKT_mTOR Inhibits Wnt_Beta_Catenin Wnt/β-catenin Pathway Romidepsin->Wnt_Beta_Catenin Inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Deacetylates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Suppression Gene_Expression->Tumor_Suppression

References

Application Notes and Protocols for In Vivo Imaging of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific information, application notes, or protocols regarding the use of Rimoprogin for in vivo imaging studies. This compound is identified as an antifungal compound, but its application in imaging contexts is not documented.

Therefore, the following Application Notes and Protocols are presented as a generalized template for researchers, scientists, and drug development professionals. This document outlines the typical methodologies and data presentation for in vivo imaging of a hypothetical antifungal agent in a preclinical model. This can be adapted for any antifungal compound being investigated for its efficacy using non-invasive imaging techniques.

Application Note: In Vivo Imaging of a Novel Antifungal Agent in a Murine Model of Cutaneous Candidiasis

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of new antifungal therapies requires robust preclinical models to assess drug efficacy and pharmacodynamics in a living organism. In vivo imaging techniques, such as bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the progression of infection and the response to treatment in real-time within the same animal, thereby reducing animal use and providing more dynamic data.[1][2] This application note describes a protocol for using BLI to evaluate the efficacy of a topical antifungal agent in a murine model of cutaneous candidiasis.

Hypothetical Antifungal Agent Profile

For the purpose of this template, we will consider a hypothetical antifungal agent, "Fungicidin-X," with a proposed mechanism of action targeting the fungal cell wall.

ParameterDescription
Compound Name Fungicidin-X
Therapeutic Class Antifungal
Mechanism of Action Inhibition of β-(1,3)-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[3][4][5]
Formulation 1% topical cream
Imaging Application To assess the reduction in fungal burden in a living animal model.

Experimental Protocols

Preparation of Bioluminescent Candida albicans

A strain of Candida albicans engineered to express a luciferase gene (e.g., from firefly or Gaussia) is used for these studies.[2][6]

  • Materials:

    • Luciferase-expressing C. albicans strain

    • Sabouraud Dextrose (SD) agar plates and broth

    • Spectrophotometer

    • Centrifuge

    • Phosphate-buffered saline (PBS)

    • Hemocytometer

  • Protocol:

    • Culture the bioluminescent C. albicans on SD agar plates at 30°C.

    • Inoculate a single colony into SD broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation and wash twice with sterile PBS.

    • Resuspend the cells in PBS and determine the cell concentration using a hemocytometer.

    • Adjust the final concentration to 1 x 10⁸ cells/mL in PBS for infection.

Murine Model of Cutaneous Candidiasis

This protocol is adapted from established models of cutaneous candidiasis.[7][8]

  • Materials:

    • 6-8 week old female BALB/c mice

    • Electric shaver and depilatory cream

    • Bioluminescent C. albicans suspension

    • Micropipette

    • Fungicidin-X (1% topical cream)

    • Vehicle control cream

    • Anesthesia (e.g., isoflurane)

  • Protocol:

    • Anesthetize the mice using isoflurane.

    • Shave a 2x2 cm area on the dorsal side of each mouse.

    • Apply a depilatory cream for 1-2 minutes to remove any remaining hair, then rinse thoroughly with sterile water.

    • Create a superficial abrasion on the skin using a sterile 27-gauge needle.

    • Inoculate the abraded area with 10 µL of the C. albicans suspension (1 x 10⁶ cells).

    • Allow the infection to establish for 24 hours.

Treatment and In Vivo Bioluminescence Imaging
  • Materials:

    • In vivo imaging system (e.g., IVIS Spectrum)

    • D-luciferin (for firefly luciferase) or coelenterazine (for Gaussia luciferase)

    • Anesthesia (isoflurane)

    • Fungicidin-X and vehicle control

  • Protocol:

    • At 24 hours post-infection, perform baseline imaging. Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mouse in the imaging chamber and acquire bioluminescent images. The signal intensity (photons/second) is proportional to the number of viable fungal cells.[6]

    • After baseline imaging, randomize the mice into treatment and control groups.

    • Apply 50 mg of either Fungicidin-X cream or the vehicle control to the infected area once daily.

    • Repeat the bioluminescence imaging on days 1, 3, 5, and 7 post-treatment to monitor the fungal burden.

Data Presentation

Quantitative data from the imaging study should be presented in a clear, tabular format to allow for easy comparison between treatment and control groups.

Table 1: Fungal Burden Measured by Bioluminescence

DayTreatment GroupMean Bioluminescence (photons/s/cm²/sr) ± SEM% Reduction from Baselinep-value (vs. Vehicle)
0 (Baseline) Vehicle Control1.5 x 10⁶ ± 0.2 x 10⁶0%-
Fungicidin-X1.6 x 10⁶ ± 0.3 x 10⁶0%-
3 Vehicle Control2.1 x 10⁶ ± 0.4 x 10⁶-40% (Increase)-
Fungicidin-X0.8 x 10⁶ ± 0.1 x 10⁶50%<0.05
7 Vehicle Control3.5 x 10⁶ ± 0.6 x 10⁶-133% (Increase)-
Fungicidin-X0.2 x 10⁶ ± 0.05 x 10⁶87.5%<0.001

Visualizations

Signaling Pathway

The hypothetical antifungal agent, Fungicidin-X, targets the fungal cell wall integrity pathway by inhibiting β-(1,3)-glucan synthase. This disruption leads to cell wall stress and ultimately fungal cell death.

Fungal_Cell_Wall_Pathway ext External Stress (e.g., Antifungal Drug) cws Cell Wall Stress Sensors (e.g., Wsc1, Mid2) ext->cws induces rho1 Rho1 GTPase cws->rho1 activates pkc1 PKC1 rho1->pkc1 activates bgs β-(1,3)-glucan synthase (Fks1) rho1->bgs regulates mapk MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk activates tf Transcription Factors (e.g., Rlm1, Swi4/6) mapk->tf activates cwr Cell Wall Repair Genes tf->cwr upregulates death Fungal Cell Death bgs->death cw Cell Wall Synthesis bgs->cw fungicidin Fungicidin-X fungicidin->bgs inhibits cw->death

Caption: Proposed mechanism of action of Fungicidin-X on the fungal cell wall integrity pathway.

Experimental Workflow

The following diagram outlines the logical flow of the in vivo imaging experiment, from animal preparation to data analysis.

Experimental_Workflow prep 1. Animal Preparation (Shaving, Depilation) infect 2. Infection (Topical application of bioluminescent C. albicans) prep->infect baseline 3. Baseline Imaging (Day 0) (Luciferin injection and BLI) infect->baseline random 4. Randomization baseline->random treat_veh 5a. Treatment (Vehicle Control) random->treat_veh treat_drug 5b. Treatment (Fungicidin-X) random->treat_drug monitor 6. Longitudinal Imaging (Days 1, 3, 5, 7) treat_veh->monitor treat_drug->monitor analysis 7. Data Analysis (Quantify bioluminescence, statistical analysis) monitor->analysis conclusion 8. Conclusion (Assess drug efficacy) analysis->conclusion

Caption: Workflow for the in vivo imaging study of an antifungal agent.

References

Application Notes and Protocols for Rimoprogin Treatment in Animal Models of Dermatophytosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dermatophytosis, commonly known as ringworm, is a superficial fungal infection of the skin, hair, and nails caused by dermatophytes.[1][2] Animal models are indispensable tools for evaluating the efficacy and safety of novel antifungal agents like Rimoprogin before they can be considered for human clinical trials.[3][4] These models allow for the controlled study of drug efficacy, pharmacokinetics, and pharmacodynamics in a living organism, providing crucial data that cannot be obtained from in vitro tests alone.[4][5] This document provides a detailed experimental design for assessing the therapeutic potential of a topical this compound formulation in a guinea pig model of dermatophytosis, a commonly used and well-established model for this type of infection.[6][7]

I. Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key stages of a preclinical study to evaluate this compound's efficacy.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Ethical Approval (IACUC) B Animal Acclimatization A->B D Animal Preparation (Hair Clipping & Skin Abrasion) B->D C Fungal Culture Preparation (e.g., Trichophyton mentagrophytes) E Fungal Inoculation C->E D->E F Grouping of Animals (Control, Vehicle, this compound) E->F G Topical Treatment Administration F->G H Clinical Scoring of Lesions G->H I Fungal Burden Assessment (Culture & Microscopy) G->I H->I J Histopathological Analysis I->J K Data Analysis & Reporting J->K

Figure 1: Experimental workflow for evaluating this compound in a dermatophytosis animal model.

II. Detailed Experimental Protocols

A. Animal Model
  • Species: Hartley guinea pigs

  • Sex: Male or female

  • Weight: 300-350 g

  • Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.

  • Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Ethical Considerations: All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) to ensure adherence to national and institutional guidelines for the ethical use of animals in research.[6][7]

B. Fungal Strain and Inoculum Preparation
  • Strain: Trichophyton mentagrophytes is a common causative agent of dermatophytosis and is frequently used in animal models.[6]

  • Culture: The fungus should be cultured on Sabouraud Dextrose Agar (SDA) for 7-10 days at 28°C.

  • Inoculum: Fungal spores and mycelial fragments are harvested from the agar surface and suspended in sterile saline. The final concentration of the inoculum should be adjusted to 1 x 10^7 colony-forming units (CFU)/mL.

C. Induction of Dermatophytosis
  • Anesthetize the guinea pigs.

  • Clip the hair on the dorsum of the animals.

  • Gently abrade the skin with sandpaper to create a superficial wound, which facilitates fungal invasion.[7]

  • Apply 0.1 mL of the fungal inoculum to the abraded skin.

D. Treatment Groups and Administration

Animals should be randomly assigned to the following treatment groups (n=10 per group):

Group IDTreatmentAdministration RouteFrequencyDuration
ANo Treatment (Negative Control)--21 days
BVehicle Control (e.g., Cream Base)TopicalOnce daily21 days
CThis compound (1% in Vehicle)TopicalOnce daily21 days
DPositive Control (e.g., Terbinafine 1% Cream)TopicalOnce daily21 days

Table 1: Example of Treatment Groups

Treatment should commence 3 days post-infection and continue for 21 days. A sufficient amount of the topical formulation should be applied to cover the entire lesion.

E. Efficacy Evaluation

The severity of the skin lesions should be evaluated every 3 days using a scoring system.

ScoreClinical Sign
0No visible lesion
1Mild erythema and scaling
2Moderate erythema, scaling, and hair loss
3Severe erythema, scaling, crusting, and complete hair loss

Table 2: Clinical Scoring System for Dermatophytosis

At the end of the treatment period, skin samples from the infected area will be collected for fungal culture and direct microscopic examination.

  • Fungal Culture: Skin scrapings will be cultured on SDA with antibiotics to inhibit bacterial growth. The number of CFU per gram of tissue will be determined.

  • Microscopy: A portion of the skin sample will be treated with 10% potassium hydroxide (KOH) and examined under a microscope for the presence of fungal elements (hyphae and spores).

Skin biopsy samples will be collected, fixed in 10% formalin, and embedded in paraffin. Sections will be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize inflammatory infiltrates and fungal elements within the skin layers.

III. Potential Signaling Pathways in Dermatophyte Infection

While the specific mechanism of action of this compound is not detailed in the provided search results, the host immune response to dermatophyte infection involves complex signaling pathways. Understanding these pathways can provide insights into potential therapeutic targets.

signaling_pathway cluster_pathway Host Immune Response to Dermatophytes Dermatophyte Dermatophyte Antigens (e.g., Mannan) Keratinocyte Keratinocyte Dermatophyte->Keratinocyte LangerhansCell Langerhans Cell Dermatophyte->LangerhansCell Cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Keratinocyte->Cytokines Release TCell T-Cell LangerhansCell->TCell Antigen Presentation TCell->Cytokines Activation & Release Inflammation Inflammation & Fungal Clearance Cytokines->Inflammation

Figure 2: Simplified signaling pathway of the host immune response to dermatophyte infection.

IV. Data Presentation and Statistical Analysis

All quantitative data, such as clinical scores and fungal burden (CFU/g), should be presented as mean ± standard deviation. Statistical analysis can be performed using appropriate tests, such as ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Example Data Summary Table
GroupMean Clinical Score (Day 21)Mean Fungal Burden (log10 CFU/g)
Negative Control2.8 ± 0.45.2 ± 0.6
Vehicle Control2.7 ± 0.55.1 ± 0.5
This compound (1%)1.2 ± 0.32.5 ± 0.4
Positive Control1.1 ± 0.22.3 ± 0.3

*Table 3: Hypothetical Data Summary for Efficacy Endpoints. p < 0.05 compared to Vehicle Control.

V. Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a topical treatment for dermatophytosis. By adhering to these detailed protocols, researchers can generate reliable and reproducible data to support the further development of this potential antifungal agent. It is important to note that while this protocol is comprehensive, it may require optimization based on the specific physicochemical properties of the this compound formulation being tested.

References

Application Notes and Protocols for Flow Cytometry Analysis with Rimoprogin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population.[1][2] This technology allows for the rapid, quantitative measurement of various cellular parameters, including cell size, granularity, and the expression of specific surface and intracellular proteins.[1][2][3] When investigating the effects of a new compound such as Rimoprogin, flow cytometry can provide valuable insights into its mechanism of action, including its impact on cell viability, proliferation, apoptosis, and the modulation of signaling pathways.[4] These application notes provide a framework for designing and executing flow cytometry experiments to characterize the cellular effects of this compound.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clear interpretation and comparison.

Table 1: Reagent and Antibody Concentrations for Flow Cytometry

Reagent/AntibodyManufacturerCatalog NumberConcentration/Dilution
This compound(Specify)(Specify)1 µM, 10 µM, 50 µM (example concentrations)
Anti-CD3-FITC(Specify)(Specify)1:100
Anti-CD4-PE(Specify)(Specify)1:200
Anti-CD8-APC(Specify)(Specify)1:150
Annexin V-FITC(Specify)(Specify)1:50
Propidium Iodide(Specify)(Specify)1 µg/mL
Fixation/Permeabilization Buffer(Specify)(Specify)Per manufacturer's protocol

Table 2: Sample Data - Effect of this compound on T-Cell Subset Apoptosis

TreatmentConcentration% CD4+ Annexin V+% CD8+ Annexin V+
Vehicle Control0 µM5.2 ± 0.84.5 ± 0.6
This compound1 µM15.8 ± 2.112.3 ± 1.9
This compound10 µM45.3 ± 5.538.7 ± 4.2
This compound50 µM78.9 ± 8.365.1 ± 7.4

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound

This protocol details the analysis of immune cell populations following treatment with this compound.

Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution of known concentration)

  • Phosphate Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add this compound at various concentrations to the respective tubes. Include a vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Antibody Staining:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 2 mL of cold PBS.

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[5]

    • Add the pre-determined optimal concentrations of fluorochrome-conjugated antibodies to the cells.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Viability Staining and Data Acquisition:

    • Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.[5]

    • Add a viability dye according to the manufacturer's instructions.

    • Acquire data on a flow cytometer as soon as possible.[6]

Protocol 2: Analysis of Apoptosis Induction by this compound

This protocol describes the use of Annexin V and Propidium Iodide (PI) to measure apoptosis in a cell line treated with this compound.

Materials and Reagents:

  • Adherent or suspension cell line (e.g., Jurkat cells)

  • Appropriate cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a culture plate.

    • Allow cells to adhere (for adherent cells) or stabilize overnight.

    • Treat the cells with varying concentrations of this compound and a vehicle control for a specified duration.

  • Cell Harvesting and Staining:

    • Harvest the cells. For adherent cells, use a gentle cell dissociation solution.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

Rimoprogin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Apoptosis_Genes Apoptosis_Genes Transcription_Factor->Apoptosis_Genes Upregulates Cell_Cycle_Arrest_Genes Cell_Cycle_Arrest_Genes Transcription_Factor->Cell_Cycle_Arrest_Genes Upregulates

Caption: Hypothetical signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture/ PBMC Isolation Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Harvesting Cell Harvesting Compound_Treatment->Cell_Harvesting Fc_Blocking Fc Blocking Cell_Harvesting->Fc_Blocking Antibody_Incubation Antibody Staining Fc_Blocking->Antibody_Incubation Wash_Steps Wash Steps Antibody_Incubation->Wash_Steps Data_Acquisition Flow Cytometry Data Acquisition Wash_Steps->Data_Acquisition Data_Analysis Gating and Statistical Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for flow cytometry analysis of this compound-treated cells.

References

Application Notes and Protocols: Identifying Protein Binding Partners of Rimoprogin via Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) to identify the cellular protein binding partners of the small molecule, Rimoprogin. The provided methodologies are designed to be a starting point for researchers seeking to elucidate the mechanism of action and potential off-target effects of this compound.

Introduction

Understanding the protein-protein interactions of a small molecule is crucial for elucidating its mechanism of action, identifying its cellular targets, and assessing its potential for therapeutic development. Co-immunoprecipitation is a powerful technique to isolate a protein of interest along with its binding partners from a complex mixture, such as a cell lysate.[1][2] In the context of small molecule drug discovery, a variation of this technique, often referred to as a pull-down assay or affinity purification, can be employed where the small molecule itself is used as the "bait" to capture its interacting proteins or "prey".[3][4]

This document outlines a protocol for a this compound pull-down assay followed by mass spectrometry to identify putative binding partners. It also provides templates for data presentation and visual diagrams of the experimental workflow and a hypothetical signaling pathway that could be investigated based on the experimental findings.

Experimental Protocols

Protocol 1: Immobilization of this compound onto Beads

This protocol describes the chemical conjugation of this compound to agarose beads, creating the affinity matrix necessary for the pull-down assay. This protocol assumes this compound has a reactive functional group (e.g., a primary amine or carboxylic acid) amenable to covalent linkage. If not, a chemically modified version of this compound may be necessary.

Materials and Reagents:

  • This compound

  • NHS-activated agarose beads (or other suitable activated beads)

  • Coupling buffer (e.g., 0.1 M MOPS, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Bead Preparation: Resuspend the NHS-activated agarose beads in ice-cold 1 mM HCl. Wash the beads twice with coupling buffer.

  • This compound Solubilization: Dissolve this compound in a minimal amount of DMSO. Dilute the dissolved this compound in coupling buffer to the desired final concentration.

  • Coupling Reaction: Immediately add the this compound solution to the washed beads. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quenching: Pellet the beads by centrifugation and discard the supernatant. Add quenching buffer and incubate for 30 minutes to block any unreacted sites.

  • Washing: Wash the beads extensively with wash buffer to remove any non-covalently bound this compound.

  • Storage: Resuspend the this compound-conjugated beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: this compound Pull-Down Assay

This protocol details the procedure for using the this compound-conjugated beads to isolate binding partners from cell lysates.

Materials and Reagents:

  • This compound-conjugated beads

  • Control beads (unconjugated or conjugated with a non-binding molecule)

  • Cell culture of interest (e.g., fungal cells or human cells)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors). The choice of detergent is critical; non-ionic detergents are preferred to maintain protein-protein interactions.[5]

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a buffer containing a high concentration of free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing: Add control beads to the cell lysate and incubate for 1 hour at 4°C to minimize non-specific binding. Pellet the beads and collect the pre-cleared lysate.

  • Protein Quantification: Determine the protein concentration of the pre-cleared lysate.

  • Pull-Down: Add the this compound-conjugated beads to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[6]

  • Elution: Add elution buffer to the beads to dissociate the bound proteins. Incubate for a short period and then pellet the beads. Collect the supernatant containing the eluted proteins. Neutralize the eluate if using a low pH elution buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by SDS-PAGE followed by in-gel digestion, or by in-solution digestion).

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format to facilitate the identification of high-confidence binding partners.

Table 1: Summary of Mass Spectrometry Results

Protein ID (e.g., UniProt)Gene NamePeptide Spectrum Matches (PSMs) in this compound Pull-DownPSMs in Control Pull-DownFold Change (this compound/Control)p-value
P12345GENE1150530.0< 0.001
Q67890GENE2125815.6< 0.001
P54321GENE320181.10.85
..................

Visualizations

Experimental Workflow

Co_Immunoprecipitation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound immobilization Immobilization This compound->immobilization beads Activated Beads beads->immobilization rimo_beads This compound-Beads immobilization->rimo_beads incubation Incubation rimo_beads->incubation cell_lysate Cell Lysate cell_lysate->incubation washing Washing incubation->washing elution Elution washing->elution bound_proteins Bound Proteins elution->bound_proteins mass_spec Mass Spectrometry bound_proteins->mass_spec data_analysis Data Analysis mass_spec->data_analysis binding_partners Identified Binding Partners data_analysis->binding_partners

Caption: Workflow for identifying this compound binding partners.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be affected by this compound, based on potential binding partners identified through the co-immunoprecipitation experiment. For instance, if a key enzyme in a metabolic pathway is identified as a binding partner.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Ergosterol Biosynthesis Pathway substrate Substrate A enzyme1 Enzyme 1 substrate->enzyme1 catalysis intermediate Intermediate B enzyme2 Enzyme 2 (Binding Partner) intermediate->enzyme2 catalysis ergosterol Ergosterol enzyme1->intermediate enzyme2->ergosterol This compound This compound This compound->enzyme2 inhibition

Caption: Hypothetical inhibition of a metabolic pathway by this compound.

References

High-Throughput Screening for Novel Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery of novel therapeutic agents. High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large compound libraries for antifungal activity. While specific HTS assays utilizing the antifungal agent Rimoprogin are not extensively detailed in publicly available literature, this document provides a comprehensive guide to the principles and execution of HTS assays for the discovery of new antifungal compounds. The protocols and data presented herein are representative of standard industry practices and can be adapted for the screening of various chemical entities, including compounds like this compound.

Application Note 1: Cell-Based Antifungal Growth Inhibition HTS Assay

A primary and robust method for identifying novel antifungal compounds is through cell-based high-throughput screening that measures the inhibition of fungal growth. This approach provides a direct assessment of a compound's ability to impede the proliferation of a target fungal pathogen. The assay can be configured in various formats, with optical density (OD) measurements and cell viability indicators being the most common readouts.

The fundamental principle involves incubating a standardized fungal inoculum with test compounds in a microplate format. After a defined incubation period, fungal growth is quantified. A reduction in the growth signal in the presence of a compound, relative to untreated controls, indicates potential antifungal activity. Key parameters for a successful assay include the selection of a clinically relevant fungal strain, optimization of the growth medium and incubation conditions, and a validated readout method that provides a robust statistical separation between positive and negative controls, often measured by the Z'-factor.

Protocol 1: High-Throughput Screening for Antifungal Activity using Optical Density

This protocol details a common method for HTS of antifungal compounds by measuring the inhibition of fungal growth via optical density at 620 nm in a 96-well or 384-well plate format.

Materials:

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Sterile, clear flat-bottom 96-well or 384-well microplates

  • Automated liquid handling systems

  • Microplate incubator

  • Microplate reader capable of measuring absorbance at 620 nm

Experimental Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal conidia or yeast cells in the liquid growth medium.

    • Adjust the concentration of the inoculum to a predetermined optimal density (e.g., 1 x 10^5 to 5 x 10^5 conidia/mL) to ensure logarithmic growth during the assay period.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.

    • Include wells for negative controls (DMSO vehicle only) and positive controls (a known antifungal at a concentration that gives maximal inhibition).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to all wells of the microplate, ensuring a final volume that is appropriate for the plate format (e.g., 100 µL for 96-well plates).

    • Seal the plates and incubate at a suitable temperature (e.g., 35°C) for a duration that allows for sufficient growth in the negative control wells (typically 24-48 hours).

  • Data Acquisition:

    • After incubation, gently resuspend any settled cells.

    • Measure the optical density (OD) of each well at 620 nm using a microplate reader.

Data Analysis:

  • Percent Inhibition Calculation: The percentage of growth inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive_control) / (OD_negative_control - OD_positive_control))

  • Hit Identification: Compounds that exhibit an inhibition level above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further validation.

  • Dose-Response and IC50 Determination: Primary hits are typically re-tested in a dose-response format to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of fungal growth.

Data Presentation: Example HTS Data for Antifungal Screening

The following table represents a sample data set from a primary HTS campaign and subsequent dose-response analysis for a selection of compounds.

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor
Cmpd-001108.2> 500.78
Cmpd-0021092.51.50.78
Cmpd-0031015.7> 500.78
Example (e.g., this compound) 10 85.3 2.8 0.78
Cmpd-005104.5> 500.78

Experimental Workflow for Antifungal HTS

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Hit Validation prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum prep_inoculum->add_inoculum prep_plates Prepare Compound Plates dispense_compounds Dispense Compounds into Assay Plates prep_plates->dispense_compounds dispense_compounds->add_inoculum incubate Incubate Plates (24-48h at 35°C) add_inoculum->incubate read_plates Read Optical Density (620 nm) incubate->read_plates calc_inhibition Calculate % Inhibition read_plates->calc_inhibition identify_hits Identify Primary Hits (>50% Inhibition) calc_inhibition->identify_hits dose_response Dose-Response Curve identify_hits->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: A generalized workflow for a cell-based antifungal high-throughput screening assay.

Application Note 2: Targeting Fungal-Specific Signaling Pathways

An alternative or complementary HTS strategy involves targeting fungal-specific signaling pathways that are essential for virulence and survival but are absent in humans. This approach can lead to the discovery of compounds with high selectivity and potentially lower toxicity. The RIM101 pathway in fungi like Candida albicans is an excellent example of such a target.[1][2] This pathway is a pH-sensing cascade that regulates gene expression, morphogenesis (e.g., the yeast-to-hypha transition), and cell wall integrity, all of which are critical for pathogenesis.[3][4]

An HTS assay targeting the RIM101 pathway could be designed, for example, using a reporter gene system where the expression of a reporter (e.g., luciferase or fluorescent protein) is driven by a promoter that is activated by the RIM101 transcription factor. Compounds that inhibit the pathway would lead to a decrease in the reporter signal.

The Fungal RIM101 pH-Sensing Pathway

RIM101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim8 Rim8 (Sensor) Rim20 Rim20 Rim8->Rim20 Recruits Rim13 Rim13 (Protease) Rim20->Rim13 Activates Rim101_inactive Rim101 (Inactive) Rim13->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active gene_expression Gene Expression (e.g., PHR1, Cell Wall Genes) Rim101_active->gene_expression Regulates ext_alkaline Alkaline pH ext_alkaline->Rim8 Activates

Caption: The RIM101 signaling pathway in Candida albicans, a target for antifungal drug discovery.[1][2][3][4]

References

Troubleshooting & Optimization

Navigating Rimoprogin Solubility: A Technical Guide for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals encountering challenges with Rimoprogin solubility in aqueous solutions for in vitro assays, this technical support center provides a comprehensive guide to achieving optimal experimental conditions. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide is based on established methodologies for formulating poorly soluble small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is no readily available public data specifying the aqueous solubility of this compound. As an antifungal compound with a relatively complex chemical structure, it is likely to have low intrinsic solubility in water. Researchers should empirically determine the solubility in their specific assay buffer.

Q2: Which organic solvents are recommended for creating a this compound stock solution?

A2: For initial solubilization, it is advisable to start with common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. DMSO is a powerful solvent for many poorly soluble compounds and is generally well-tolerated in small final concentrations in cell-based assays.

Q3: What is the maximum recommended final concentration of organic solvents in my in vitro assay?

A3: The final concentration of the organic solvent in your assay should be kept to a minimum to avoid off-target effects on your biological system. Typically, a final DMSO concentration of 0.1% to 0.5% is considered acceptable for most cell-based assays. It is crucial to include a vehicle control (assay medium with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects.

Q4: Can I use surfactants or cyclodextrins to improve this compound solubility?

A4: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68, as well as cyclodextrins (e.g., β-cyclodextrin), can be employed to enhance the solubility of hydrophobic compounds. These should be considered as secondary options if direct solubilization in organic solvents is not satisfactory. Compatibility with your specific assay system must be validated.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous buffer.

Potential Cause Troubleshooting Step
Low Aqueous Solubility 1. Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. Perform a serial dilution of the stock solution directly into the final assay medium, ensuring rapid and thorough mixing.3. Consider a final assay concentration that is below the limit of aqueous solubility.
pH-Dependent Solubility 1. Determine if the pH of your assay buffer is influencing solubility. 2. If the compound has ionizable groups, adjusting the pH of the buffer (if permissible for your assay) may improve solubility.
Salt Concentration High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds ("salting out"). If possible, test the solubility in buffers with varying salt concentrations.

Quantitative Data Summary

As specific solubility data for this compound is not publicly available, the following table provides a general guide to commonly used solvents for poorly soluble compounds in in vitro assays. The suitability and final concentration of each must be determined empirically.

Solvent Typical Starting Stock Concentration Maximum Recommended Final Assay Concentration Notes
Dimethyl Sulfoxide (DMSO)10-50 mM≤ 0.5%A versatile solvent for many compounds. Can have cellular effects at higher concentrations.
Ethanol10-50 mM≤ 1%A less toxic alternative to DMSO for some compounds.
Methanol10-50 mM≤ 0.5%Can be more toxic to cells than ethanol.
N,N-Dimethylformamide (DMF)10-50 mM≤ 0.1%Use with caution due to potential toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.30612 mg of this compound (Molar Mass: 306.12 g/mol ).

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Rimoprogin_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation start Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve Not Dissolved store Store Aliquots at -20°C or -80°C check_sol->store Dissolved dilute Serially Dilute Stock in Assay Medium store->dilute vortex_mix Vortex Gently dilute->vortex_mix check_precip Check for Precipitation vortex_mix->check_precip assay_ready Use in Assay check_precip->assay_ready No Precipitation troubleshoot Troubleshoot (See Guide) check_precip->troubleshoot Precipitation

Caption: Workflow for preparing this compound stock and working solutions.

Solvent_Selection_Logic cluster_primary Primary Solvents cluster_secondary Secondary Options start Start: this compound Powder dmso Try DMSO start->dmso ethanol Try Ethanol dmso->ethanol Failure success Soluble Stock Solution dmso->success Success other_solvents Consider Other Solvents (e.g., DMF, Methanol) ethanol->other_solvents Failure ethanol->success Success other_solvents->success Success failure Insoluble other_solvents->failure Failure

Caption: Decision tree for selecting a primary solvent for this compound.

Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with a hypothetical hydrophobic compound, referred to as "Rimoprogin" or "Compound X".

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer:

Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds.[1][2][3][4] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[3][4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][5] This may require making a more dilute stock solution in DMSO.
Lack of Solubilizing Agents Serum proteins can help to solubilize hydrophobic compounds.[1][5]If using a serum-free medium, consider adding purified albumin or using a medium that contains serum. If your experimental conditions permit, increasing the serum percentage may also help.[5]
Issue: this compound Precipitates Over Time in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer:

Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism can cause the pH of the culture media to decrease (become more acidic) over time.[6] This pH change can alter the charge of this compound, reducing its solubility.Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[6]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[7]If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[8] However, it's crucial to keep the final concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[2][9] If DMSO is not suitable, other options to consider include ethanol or dimethylformamide (DMF), though these also have cytotoxic potential.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my cell culture media?

A2: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for precipitation or turbidity immediately and after incubation at 37°C for a relevant period. You can also measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[10]

Q3: Can I filter out the precipitate and still use the media?

A3: Filtering the media after precipitation has occurred is generally not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable. It is better to address the root cause of the precipitation.

Q4: Will serum in the media always prevent precipitation?

A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds, but this effect has its limits.[1][5] At high concentrations, a compound can still precipitate even in the presence of serum. The amount of serum and its specific composition can also influence its solubilizing capacity.

Q5: Could the salt form of my compound affect its solubility?

A5: Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions.[3] If you are working with a free acid or base form of a compound, it may be possible to obtain a more soluble salt version.

Experimental Protocols

Protocol 1: Recommended Method for Solubilizing and Diluting a Hydrophobic Compound
  • Prepare a High-Concentration Stock Solution: Dissolve the hydrophobic compound (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining Maximum Solubility in Cell Culture Media
  • Prepare a Serial Dilution of the Compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Visualizations

Signaling Pathway Potentially Targeted by Small Molecule Inhibitors

Many small molecule inhibitors are designed to target key nodes in signaling pathways that are often dysregulated in diseases like cancer. A common example is the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and growth.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PI3K PI3K RAS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound (Hypothetical Inhibitor) This compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.

Troubleshooting_Workflow Workflow for Troubleshooting Compound Precipitation Start Compound Precipitates in Media CheckConc Is the final concentration too high? Start->CheckConc LowerConc Lower the concentration and re-test CheckConc->LowerConc Yes CheckMethod Is the dilution method optimal? CheckConc->CheckMethod No Success Problem Solved LowerConc->Success ImproveMethod Use serial dilution in pre-warmed media CheckMethod->ImproveMethod No CheckSolvent Is the final DMSO concentration <0.1%? CheckMethod->CheckSolvent Yes ImproveMethod->Success AdjustSolvent Adjust stock concentration to lower final DMSO CheckSolvent->AdjustSolvent No CheckMedia Is the media composition a factor? CheckSolvent->CheckMedia Yes AdjustSolvent->Success ModifyMedia Increase serum or try different media formulation CheckMedia->ModifyMedia Yes CheckMedia->Success No ModifyMedia->Success

Caption: A step-by-step logical guide for troubleshooting precipitation.

References

Optimizing Rimoprogin concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimoprogin, a novel, high-potency selective inhibitor of Janus Kinase 2 (JAK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the JAK2 tyrosine kinase. By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This inhibition effectively blocks the pro-inflammatory and proliferative signals mediated by the JAK2-STAT3 pathway.[1][2]

Q2: In which cell-based assays can this compound be used?

A2: this compound is designed for in vitro cell-based assays. It has been validated in various cancer cell lines with constitutively active JAK2 signaling, as well as in immune cells stimulated with cytokines that signal through the JAK2 pathway (e.g., IL-6, IFN-γ).

Q3: What is the recommended starting concentration range for this compound in cell culture?

A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. The optimal concentration will vary depending on the cell type, seeding density, and the specific experimental endpoint. A typical IC50 for the inhibition of STAT3 phosphorylation in sensitive cell lines is in the low nanomolar range.

Q4: How should I dissolve and store this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to minimize solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent inhibition of STAT3 phosphorylation 1. Suboptimal this compound concentration. 2. Cell line has low JAK2 dependency. 3. Degradation of this compound. 4. Issues with Western Blotting.1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm the activation status of the JAK2-STAT3 pathway in your cell line. 3. Use freshly prepared dilutions from a properly stored stock solution. 4. Ensure phosphatase inhibitors are included in your lysis buffer.
High cell toxicity observed at expected efficacious doses 1. Off-target effects at high concentrations. 2. Cell line is particularly sensitive to JAK2 inhibition. 3. Solvent (DMSO) toxicity.1. Lower the concentration of this compound and shorten the incubation time. 2. Assess cell viability at multiple time points. 3. Ensure the final DMSO concentration in the culture medium is below 0.1%.
No effect of this compound on the cellular phenotype 1. The studied phenotype is not mediated by the JAK2-STAT3 pathway. 2. Insufficient incubation time. 3. Drug efflux pumps in the cell line.1. Verify the role of JAK2-STAT3 in your experimental model. 2. Perform a time-course experiment (e.g., 6, 24, 48 hours). 3. Co-incubate with an inhibitor of drug efflux pumps as a control experiment.
Precipitation of this compound in culture medium 1. Exceeding the solubility limit. 2. Interaction with media components.1. Ensure the final concentration of this compound is within its aqueous solubility range. 2. Prepare dilutions in pre-warmed culture medium and vortex thoroughly before adding to the cells.

Data Presentation

Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound

This compound Concentrationp-STAT3 (Tyr705) Level (Normalized to Total STAT3)
0 nM (Vehicle)1.00
1 nM0.85
10 nM0.45
100 nM0.12
1 µM0.05
10 µM0.02

Table 2: Effect of this compound on Cancer Cell Line Viability (72h Incubation)

This compound ConcentrationCell Viability (%)
0 nM (Vehicle)100
1 nM98
10 nM85
100 nM62
1 µM35
10 µM15

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated STAT3 (p-STAT3)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][5][6]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[4][5][6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6][7]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Rimoprogin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization This compound This compound This compound->JAK2 Inhibition DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Transcription Regulation

Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_assays Endpoint Assays A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for a Defined Period C->D E Endpoint Assay D->E E1 Western Blot (p-STAT3) E->E1 E2 MTS Assay (Viability) E->E2 F Data Acquisition G Data Analysis F->G E1->F E2->F

Caption: A typical experimental workflow for optimizing this compound concentration.

References

Rimoprogin off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "Rimoprogin" did not yield sufficient data for a detailed technical analysis. It is likely that "this compound" is a typographical error for "Haloprogin," a discontinued topical antifungal agent. This support center focuses on Haloprogin, for which off-target effects (cutaneous side effects) are documented.

This resource is designed for researchers, scientists, and drug development professionals investigating the antifungal properties and toxicological profile of Haloprogin.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Haloprogin?

A1: The exact mechanism of action for Haloprogin has not been fully elucidated. However, it is thought to exert its antifungal effect by inhibiting oxygen uptake in the fungus and disrupting the structure and function of the yeast cell membrane.[1][2]

Q2: What are the primary off-target effects observed with Haloprogin in experimental settings?

A2: In the context of its topical application on skin, the primary off-target effects of Haloprogin manifest as cutaneous side effects. These include irritation, a burning sensation, vesiculation (blister formation), scaling, and itching at the site of application.[1][2][3] These effects are indicative of cytotoxicity towards human skin cells.

Q3: Why was Haloprogin discontinued for clinical use?

A3: Haloprogin was discontinued due to the high incidence of side effects and the development of newer antifungal agents with more favorable safety profiles.[1][3]

Q4: What experimental systems are suitable for studying Haloprogin's on-target and off-target effects?

A4: For on-target antifungal activity, in vitro susceptibility testing using fungal strains such as Candida albicans or dermatophytes is appropriate. To investigate off-target effects, cytotoxicity assays using human keratinocyte cell lines (e.g., HaCaT) are recommended to model the response of skin cells.

Troubleshooting Guide: Cutaneous Off-Target Effects

Observed Issue Potential Cause Recommended Action
High cytotoxicity in keratinocyte assays at concentrations effective against fungi.Haloprogin has a narrow therapeutic index, with overlapping concentrations for antifungal activity and keratinocyte toxicity.1. Concentration Optimization: Perform a detailed dose-response curve for both antifungal efficacy and keratinocyte cytotoxicity to identify a potential therapeutic window. 2. Formulation Adjustment: Investigate different vehicle formulations to potentially reduce skin penetration and localized toxicity while maintaining surface antifungal activity. 3. Combination Therapy: Explore synergistic effects with other antifungal agents to lower the required concentration of Haloprogin.
Inconsistent results in cytotoxicity assays.Experimental variability in cell culture, compound solubility, or assay procedure.1. Cell Culture Consistency: Ensure consistent cell passage number, seeding density, and growth conditions. 2. Compound Solubility: Verify the solubility of Haloprogin in the assay medium and use a suitable solvent control (e.g., DMSO). 3. Standardize Protocol: Adhere strictly to a validated cytotoxicity assay protocol, including incubation times and reagent concentrations.
Difficulty in distinguishing between antifungal and cytotoxic effects in co-culture models.Lack of specific markers to differentiate between fungal and host cell death.1. Fluorescent Labeling: Use fluorescently labeled fungal strains or host cells to differentiate the two populations via microscopy or flow cytometry. 2. Specific Viability Dyes: Employ viability dyes that are specific to either fungal or mammalian cells.

Summary of Haloprogin Off-Target Effects

Since specific quantitative binding data for Haloprogin's off-targets are unavailable, the following table summarizes its known off-target effects qualitatively, based on observed clinical side effects.

Effect Type Observed Manifestation Affected Cell/Tissue Type
CytotoxicityIrritation, Burning SensationKeratinocytes, Epidermal Cells
Inflammatory ResponseRedness, ItchingImmune cells in the skin
Disruption of Skin BarrierVesiculation (Blistering), ScalingKeratinocytes, Epidermal Cells

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Haloprogin against Candida albicans.

Materials:

  • Haloprogin

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO (for stock solution)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Haloprogin in DMSO.

  • Drug Dilution Series: a. In a 96-well plate, perform serial dilutions of Haloprogin in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.0625 to 64 µg/mL). b. Include a drug-free well (growth control) and a cell-free well (sterility control).

  • Inoculum Preparation: a. Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Haloprogin that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, determined visually or by spectrophotometric reading at 530 nm.

Protocol 2: Cytotoxicity Assay in Human Keratinocytes (MTT Assay)

Objective: To assess the cytotoxic effects of Haloprogin on human keratinocytes (HaCaT cell line).

Materials:

  • Haloprogin

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: a. Prepare serial dilutions of Haloprogin in DMEM at the same concentrations used for the antifungal assay. b. Remove the old medium from the cells and add the medium containing the different concentrations of Haloprogin. c. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration of Haloprogin that reduces cell viability by 50%).

Visualizations

Haloprogin_Mechanism cluster_fungus Fungal Cell cluster_skin Human Keratinocyte Membrane Cell Membrane OxygenUptake Oxygen Uptake SkinMembrane Cell Membrane Inflammation Inflammatory Response SkinMembrane->Inflammation Leads to Cytotoxicity Cytotoxicity SkinMembrane->Cytotoxicity Leads to Haloprogin Haloprogin Haloprogin->Membrane Disrupts Integrity Haloprogin->OxygenUptake Inhibits Haloprogin->SkinMembrane Off-Target Interaction

Caption: Proposed mechanism of Haloprogin and its off-target effects.

Off_Target_Workflow Start Start: High Off-Target Cytotoxicity Observed Step1 1. Confirm On-Target MIC (Antifungal Susceptibility Assay) Start->Step1 Step2 2. Determine Off-Target IC50 (Keratinocyte Cytotoxicity Assay) Step1->Step2 Step3 3. Calculate Therapeutic Index (IC50 / MIC) Step2->Step3 Decision Is Therapeutic Index Acceptable? Step3->Decision Step4a 4a. Derivative Synthesis (Improve Selectivity) Decision->Step4a No Step4b 4b. Formulation Optimization (e.g., Liposomal Delivery) Decision->Step4b No End End: Optimized Compound/ Formulation with Minimal Off-Target Effects Decision->End Yes Step5 5. Re-evaluate MIC and IC50 Step4a->Step5 Step4b->Step5 Step5->Step3

Caption: Workflow for mitigating off-target effects of a topical agent.

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only. The drug "Rimoprogin" is not a recognized therapeutic agent, and the information provided herein uses Gefitinib, a well-researched EGFR inhibitor, as an illustrative example to discuss mechanisms of drug resistance and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for EGFR inhibitors like Gefitinib?

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[1][2][3] In certain cancer cells, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[2] By blocking the ATP-binding site, Gefitinib inhibits the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby leading to an inhibition of cell proliferation and induction of apoptosis.[2][4][5][6]

Q2: My cell line, which was initially sensitive to our EGFR inhibitor, has developed resistance. What are the common molecular mechanisms for this?

Acquired resistance to EGFR inhibitors like Gefitinib in cell lines can occur through several mechanisms:

  • Secondary Mutations in EGFR: The most common mechanism is the acquisition of a secondary "gatekeeper" mutation in the EGFR gene, specifically the T790M mutation in exon 20.[7][8][9] This mutation is thought to increase the affinity of the EGFR for ATP, making it more difficult for the inhibitor to compete for the binding site.[10]

  • Bypass Track Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. A frequent example is the amplification of the MET proto-oncogene, which leads to the activation of the MET receptor tyrosine kinase and its downstream pathways, thereby sustaining cell proliferation and survival despite EGFR inhibition.[11]

  • Epithelial-to-Mesenchymal Transition (EMT): Some resistant cells undergo a phenotypic change known as EMT. This process is associated with changes in cell morphology, motility, and a decreased dependence on EGFR signaling.[12]

  • Activation of Other Receptor Tyrosine Kinases: Overexpression or activation of other receptor tyrosine kinases, such as AXL or the FGF receptor 1 (FGFR1), can also confer resistance by providing alternative growth and survival signals.[12][13]

Troubleshooting Guide

Problem: My EGFR-mutant cell line shows a decreased response to Gefitinib in my cell viability assays.

This is a common issue indicating the development of acquired resistance. Here’s a stepwise guide to investigate and potentially overcome this problem.

Step 1: Confirm Resistance by Determining the IC50 Value

The first step is to quantify the level of resistance. You can do this by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms resistance.

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.

Potential Cause Suggested Experiment Expected Outcome if Positive
EGFR T790M Mutation Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene (exons 18-21).Detection of the T790M mutation in the resistant cell line that is absent in the parental line.
MET Amplification Fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number. Western blot to check for MET protein overexpression.Increased MET gene copy number or elevated MET protein levels in the resistant cell line.
Bypass Pathway Activation (e.g., AXL, FGFR1) Western blot to analyze the protein expression and phosphorylation status of key downstream signaling molecules like AKT and ERK. A phospho-RTK array can also be used to screen for the activation of multiple receptor tyrosine kinases.Sustained or increased phosphorylation of AKT and/or ERK in the resistant cell line even in the presence of Gefitinib. Increased expression/phosphorylation of alternative RTKs like AXL or FGFR1.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, you can employ the following strategies:

Resistance Mechanism Proposed Strategy Rationale
EGFR T790M Mutation Switch to a third-generation EGFR inhibitor, such as Osimertinib (AZD9291).Osimertinib is specifically designed to be effective against EGFR with the T790M mutation, while also inhibiting the initial activating mutations.[14][15]
MET Amplification Use a combination therapy of Gefitinib and a MET inhibitor (e.g., Crizotinib).Dual inhibition of both EGFR and MET pathways can block the bypass signaling and restore sensitivity.
Bypass Pathway Activation Combine Gefitinib with an inhibitor targeting the identified activated pathway (e.g., an AXL inhibitor or an FGFR inhibitor).This approach aims to block the compensatory signaling pathway that is driving resistance.
Unknown Mechanism Consider combination therapy with other agents, such as Bcl-2 inhibitors (e.g., Navitoclax/ABT-263) or inhibitors of downstream signaling nodes like MEK or PI3K.These combinations can target general cell survival pathways that may be upregulated in resistant cells.[16]

Quantitative Data Summary

The following tables summarize typical IC50 values for Gefitinib and Osimertinib in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines.

Table 1: Gefitinib IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineEGFR MutationResistance MechanismGefitinib IC50Reference
PC9 Exon 19 deletion- (Sensitive)0.037 ± 0.0033 µM[14]
PC9-G (Gefitinib-Resistant) Exon 19 deletionT790M7.21 ± 1.72 µM[14]
HCC827 Exon 19 deletion- (Sensitive)13.06 nM[17]
HCC827-GR (Gefitinib-Resistant) Exon 19 deletionNot T790M or MET amp.> 4 µM[17]
H1650 Exon 19 deletion- (Sensitive)31.0 ± 1.0 µM[14][15]
H1650-GR (Gefitinib-Resistant) Exon 19 deletionNot T790M50.0 ± 3.0 µM[14][15]
A549 Wild-typeIntrinsic Resistance32.0 ± 2.5 µM[18]
A549-GR (Gefitinib-Resistant) Wild-typeAcquired Resistance53.0 ± 3.0 µM[18]

Table 2: Efficacy of Osimertinib (AZD9291) in Gefitinib-Resistant Cell Lines

Cell LineGefitinib IC50Osimertinib (AZD9291) IC50Reference
H1650 31.0 ± 1.0 µM9.7 ± 0.7 µM[14]
H1650-GR (Gefitinib-Resistant) 50.0 ± 3.0 µM8.5 ± 0.5 µM[14]
A549 32.0 ± 2.5 µM7.0 ± 1.0 µM[14]
A549-GR (Gefitinib-Resistant) 53.0 ± 3.0 µM12.7 ± 0.8 µM[14]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

  • Materials:

    • 96-well plates

    • Cell culture medium

    • Drug of interest (e.g., Gefitinib)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[19]

    • The next day, treat the cells with a serial dilution of the drug (e.g., Gefitinib) and incubate for 48-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[20]

2. Western Blot for EGFR Pathway Proteins

This technique is used to detect and quantify specific proteins in your cell lysates.

  • Materials:

    • Cell lysates from treated and untreated cells

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from your sensitive and resistant cell lines, with and without drug treatment.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression and phosphorylation levels.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Troubleshooting_Workflow start Decreased Drug Efficacy Observed confirm_resistance Confirm Resistance (Determine IC50) start->confirm_resistance investigate Investigate Resistance Mechanism confirm_resistance->investigate t790m EGFR T790M Mutation? investigate->t790m Sequencing met_amp MET Amplification? investigate->met_amp FISH/qPCR bypass Other Bypass Pathway? investigate->bypass Phospho-RTK Array osimertinib Use Osimertinib (3rd Gen EGFRi) t790m->osimertinib Yes met_inhibitor Combine with MET Inhibitor met_amp->met_inhibitor Yes combo_therapy Combine with Pathway Inhibitor (e.g., AXL, FGFRi) bypass->combo_therapy Yes

References

Technical Support Center: Rimoprogin Experimental Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Rimoprogin under common experimental conditions. It is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation after preparation. What are the most likely causes?

A1: Rapid degradation of this compound in solution is often attributed to its sensitivity to specific environmental factors. The most common causes are exposure to light (photodegradation) and inappropriate pH levels (hydrolysis). For optimal stability, freshly prepared solutions should be protected from light and maintained within a neutral pH range, unless the experimental protocol requires otherwise.

Q2: What are the primary degradation pathways for this compound under stress conditions?

A2: Based on forced degradation studies, this compound is susceptible to degradation through four primary pathways:

  • Acidic and Basic Hydrolysis: Degradation occurs in the presence of water, catalyzed by acidic or basic conditions.[1]

  • Oxidation: The molecule is sensitive to oxidative stress, leading to the formation of N-oxides or other oxidation products.[1]

  • Photodegradation: Exposure to UV or broad-spectrum light can induce degradation.[1]

  • Thermal Degradation: High temperatures can accelerate the degradation process.

Q3: How should I store my this compound stock solutions to minimize degradation?

A3: To ensure long-term stability, this compound stock solutions should be stored at -20°C or below and protected from light by using amber vials or wrapping containers in aluminum foil. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable for solutions prepared in a neutral buffer.

Q4: I have identified several degradation products in my analysis. How can I characterize them?

A4: Characterization of degradation products typically involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This method allows for the separation of the parent drug from its degradants and provides mass-to-charge ratio data, which helps in elucidating the structures of the unknown compounds.[1]

Troubleshooting Guide

Issue: High variability in degradation results between experimental replicates.

  • Possible Cause: Inconsistent exposure to stress conditions. For example, uneven light exposure across samples in photostability studies or temperature fluctuations in thermal studies.

  • Solution: Ensure all samples are subjected to identical and controlled stress conditions. Use a calibrated photostability chamber or a temperature-controlled oven. Position all samples equidistant from the light or heat source.

Issue: More than 20% degradation observed in initial time points of a forced degradation study.

  • Possible Cause: The stress condition is too harsh for the intended study duration. Forced degradation studies aim for 5-20% degradation to ensure that the secondary degradation products are not predominant.[2]

  • Solution: Reduce the intensity or duration of the stressor. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the light exposure time.

Issue: Mass balance in HPLC analysis is below 90%.

  • Possible Cause: Some degradation products may not be eluting from the column or may not be detectable by the UV detector at the chosen wavelength. It is also possible that some degradants are volatile.

  • Solution: Adjust the HPLC method. Modify the mobile phase gradient to ensure all products are eluted. Use a photodiode array (PDA) detector to analyze multiple wavelengths. If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside MS to account for all components.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various forced degradation conditions.

Table 1: Hydrolytic Degradation of this compound (1 mg/mL) after 24 hours.

ConditionTemperature% this compound DegradedMajor Degradation Products
0.1 M HCl60°C15.2%R-HD-01, R-HD-02
Purified Water60°C1.8%Not Detected
0.1 M NaOH60°C18.5%R-HD-03

Table 2: Oxidative Degradation of this compound (1 mg/mL) after 8 hours.

ConditionTemperature% this compound DegradedMajor Degradation Products
3% H₂O₂25°C12.7%R-OX-01
6% H₂O₂25°C19.8%R-OX-01, R-OX-02

Table 3: Photolytic and Thermal Degradation of this compound.

ConditionDuration% this compound DegradedMajor Degradation Products
Solid State (ICH Option 1 UV/Vis)7 days8.9%R-PH-01
Solution State (ICH Option 1 UV/Vis)24 hours14.3%R-PH-01, R-PH-02
Solid State (Thermal)48 hours at 80°C6.5%R-TH-01

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure for investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Store the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic Stress: Expose the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Neutralize acidic and basic samples if necessary. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze samples using a validated stability-indicating HPLC method.

Visualizations

Diagram 1: Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, 25°C) stock->oxid photo Photolysis (ICH Q1B) stock->photo thermal Thermal (80°C) stock->thermal sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxid->sample photo->sample thermal->sample neutralize Neutralize & Dilute sample->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Purity, Mass Balance) hplc->data

Caption: Workflow for a typical forced degradation study of this compound.

Diagram 2: Factors Influencing this compound Degradation

G cluster_factors Degradation Factors cluster_results Consequences main This compound Degradation loss Loss of Potency main->loss products Formation of Degradation Products main->products ph High / Low pH (Hydrolysis) ph->main light UV/Vis Light (Photolysis) light->main temp High Temperature (Thermal Stress) temp->main oxygen Oxidizing Agents (e.g., H₂O₂) oxygen->main safety Potential Safety Concerns products->safety

Caption: Key factors causing the degradation of this compound.

References

Technical Support Center: Immunoassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering non-specific binding issues in immunoassays, with a focus on potential interference from small molecule compounds like Rimoprogin.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of an immunoassay?

A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules within the assay system.[1][2] This can lead to a high background signal, reducing the assay's sensitivity and specificity, and potentially resulting in false-positive results.[1][3] NSB can be caused by various factors, including hydrophobic interactions, ionic interactions, and the presence of interfering substances in the sample.[2]

Q2: Could a small molecule compound like this compound cause non-specific binding?

A2: While there is no specific literature detailing non-specific binding of this compound in immunoassays, small molecules can potentially contribute to NSB. The physicochemical properties of a compound, such as hydrophobicity and charge, can lead to its interaction with assay surfaces (like microplate wells) or with assay proteins (antibodies, enzymes). This compound is an antifungal compound with the chemical formula C8H7IN2OS.[4] Its structure contains both hydrophobic (pyrimidine ring, methylsulfanyl group) and potentially reactive (iodoalkyne) moieties that could theoretically engage in non-specific interactions.

Q3: What are the common causes of high non-specific binding in immunoassays?

A3: High non-specific binding can arise from several sources:

  • Insufficient Blocking: The blocking step is crucial to prevent the non-specific adsorption of proteins to the solid phase (e.g., ELISA plate).[2][3] Inadequate blocking leaves sites available for antibodies or other proteins to bind.

  • Antibody-Related Issues: Both primary and secondary antibodies can exhibit non-specific binding.[1][5] This can be due to low antibody quality, high antibody concentration, or cross-reactivity with other molecules in the sample.[6]

  • Sample Matrix Effects: Complex biological samples contain numerous proteins and other molecules that can interfere with the assay.[3][7] For example, heterophilic antibodies and human anti-mouse antibodies (HAMA) are known to cause interference.[1][7]

  • Incubation Conditions: Time and temperature of incubation can influence the extent of non-specific binding.[8]

  • Detergent Issues: While detergents like Tween-20 are used to reduce NSB, they can sometimes have the opposite effect if not used at an optimal concentration.[3]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to identifying and resolving common issues related to high non-specific binding in your immunoassays.

Problem: High Background Signal in All Wells (Including Controls)

This often indicates a systemic issue with one of the assay reagents or the overall protocol.

Potential Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer. Try different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial blocking buffers.[2] Increase the blocking incubation time and/or temperature.
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Secondary Antibody Non-Specificity Run a control with only the secondary antibody to check for non-specific binding.[5] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
Contaminated Buffers Prepare fresh buffers and ensure they are at the correct pH and molarity. Filter-sterilize buffers to remove any particulate matter.
Insufficient Washing Increase the number of wash steps and the volume of wash buffer. Ensure vigorous but careful washing to avoid dislodging specifically bound components.
Problem: High Background in Sample Wells Only

This suggests an issue related to the sample matrix itself.

Potential Cause Recommended Solution
Heterophilic Antibody Interference Add commercially available heterophilic antibody blockers to your sample diluent.[1][7]
Human Anti-Animal Antibodies (e.g., HAMA) Use specialized assay diluents designed to block HAMA interference.[1][7]
Endogenous Interfering Substances Dilute the sample to reduce the concentration of interfering molecules. Be mindful that this will also dilute the analyte of interest.
Non-Specific Binding of the Analyte Modify the sample diluent by adding detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration to disrupt non-specific interactions.[2]

Experimental Protocols

Protocol 1: Optimizing the Blocking Step

This protocol outlines a method for testing different blocking agents to reduce non-specific binding.

Objective: To identify the most effective blocking buffer for a specific immunoassay.

Materials:

  • 96-well immunoassay plate

  • Coating antigen or capture antibody

  • Various blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffer)

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody or antigen according to your standard protocol.

  • Wash the plate three times with wash buffer.

  • Add 200 µL of different blocking buffers to designated wells. Include a "no blocking" control.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Add only the enzyme-conjugated detection antibody (diluted in the corresponding blocking buffer) to the wells. Do not add any sample or primary antibody.

  • Incubate according to your standard protocol.

  • Wash the plate five times with wash buffer.

  • Add the substrate and incubate until color develops.

  • Add the stop solution.

  • Read the absorbance at the appropriate wavelength.

Expected Outcome: The blocking buffer that results in the lowest absorbance value is the most effective at preventing non-specific binding of the detection antibody.

Protocol 2: Antibody Titration

Objective: To determine the optimal concentrations of primary and secondary antibodies.

Materials:

  • As listed in Protocol 1, plus the primary antibody.

Procedure:

  • Coat and block the plate with the optimized blocking buffer from Protocol 1.

  • Prepare a serial dilution of the primary antibody in the optimized blocking buffer. Add these dilutions to the wells. Include a "no primary antibody" control.

  • Incubate and wash according to your standard protocol.

  • Prepare a serial dilution of the secondary antibody. Add these dilutions to the wells in a criss-cross pattern relative to the primary antibody dilutions.

  • Incubate, wash, and develop the plate as described in Protocol 1.

Expected Outcome: A checkerboard titration will reveal the combination of primary and secondary antibody concentrations that provides the highest signal for a positive control sample and the lowest signal for a negative control, thus maximizing the signal-to-noise ratio.

Visualizing Experimental Workflows and Concepts

G Troubleshooting Workflow for High Non-Specific Binding start High Non-Specific Binding Observed check_controls Are background wells (no analyte) also high? start->check_controls systemic_issue Systemic Issue Suspected check_controls->systemic_issue Yes sample_issue Sample-Specific Issue Suspected check_controls->sample_issue No optimize_blocking Optimize Blocking Buffer (Protocol 1) systemic_issue->optimize_blocking titrate_antibodies Titrate Antibodies (Protocol 2) systemic_issue->titrate_antibodies check_secondary Check Secondary Antibody Specificity systemic_issue->check_secondary improve_washing Improve Washing Technique systemic_issue->improve_washing use_blockers Use Heterophilic/ HAMA Blockers sample_issue->use_blockers dilute_sample Dilute Sample sample_issue->dilute_sample modify_diluent Modify Sample Diluent sample_issue->modify_diluent resolution Issue Resolved optimize_blocking->resolution titrate_antibodies->resolution check_secondary->resolution improve_washing->resolution use_blockers->resolution dilute_sample->resolution modify_diluent->resolution

Caption: Troubleshooting workflow for high non-specific binding.

G General ELISA Workflow with Key Checkpoints for NSB cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection coating 1. Antigen/Antibody Coating washing1 Wash coating->washing1 blocking 2. Blocking washing2 Wash blocking->washing2 add_sample 3. Add Sample/Standard washing3 Wash add_sample->washing3 add_primary_ab 4. Add Primary Antibody washing4 Wash add_primary_ab->washing4 add_secondary_ab 5. Add Secondary Antibody add_substrate 6. Add Substrate add_secondary_ab->add_substrate read_plate 7. Read Plate add_substrate->read_plate washing1->blocking washing2->add_sample washing3->add_primary_ab washing4->add_secondary_ab

Caption: Key checkpoints for non-specific binding in an ELISA workflow.

References

Technical Support Center: Mitigating Rimoprogin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Rimoprogin.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity can be mediated by several mechanisms, primarily apoptosis, necrosis, and the induction of oxidative stress. The specific pathway often depends on the cell type and the concentration of this compound used.

Q2: How can I determine the primary mechanism of cell death induced by this compound in my cell line?

A2: To elucidate the primary cell death mechanism, a combination of assays is recommended. Morphological analysis using microscopy can provide initial clues. For more definitive answers, you can use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptosis and necrosis, and a DCFDA assay to measure reactive oxygen species (ROS) for oxidative stress.

Q3: What are some general strategies to reduce this compound-induced cytotoxicity?

A3: Strategies to mitigate cytotoxicity include co-treatment with antioxidants if oxidative stress is a factor, using pan-caspase inhibitors to block apoptosis, or optimizing the dose and exposure time of this compound. Additionally, exploring drug delivery systems like nanoparticles may reduce off-target effects.

Troubleshooting Guides

Issue 1: High levels of apoptosis observed even at low concentrations of this compound.

Possible Cause: The experimental cell line may be highly sensitive to this compound-induced apoptosis. This could be due to high expression levels of pro-apoptotic proteins.

Suggested Solution:

  • Co-treatment with a pan-caspase inhibitor: To confirm the role of caspases in the observed cell death, perform a co-treatment experiment with a pan-caspase inhibitor like Z-VAD-FMK.

  • Analyze the expression of Bcl-2 family proteins: Assess the baseline expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in your cell line using Western blotting.

  • Dose-response and time-course optimization: Conduct a detailed dose-response and time-course experiment to identify a therapeutic window where the desired effect of this compound is achieved with minimal cytotoxicity.

Issue 2: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).

Possible Cause: Inconsistent results can arise from several factors including cell seeding density, reagent preparation, and incubation times.

Suggested Solution:

  • Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. Create a standardized protocol for cell counting and seeding.

  • Prepare fresh reagents: Always prepare fresh reagents, especially for the MTT and LDH assays, as they can degrade over time.

  • Optimize incubation times: The incubation time for both the drug treatment and the assay itself can significantly impact the results. Perform optimization experiments to determine the ideal incubation times for your specific cell line and experimental conditions.

Quantitative Data Summary

Table 1: Effect of Co-treatment with Antioxidant (N-acetylcysteine) on this compound-Induced Cytotoxicity

Treatment GroupCell Viability (%)Fold Change in ROS Levels
Control100 ± 5.21.0
This compound (10 µM)45 ± 4.13.5
This compound (10 µM) + NAC (1 mM)78 ± 6.31.2

Table 2: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis

Treatment GroupApoptotic Cells (%)Caspase-3 Activity (Fold Change)
Control2 ± 0.51.0
This compound (10 µM)55 ± 7.84.2
This compound (10 µM) + Z-VAD-FMK (20 µM)15 ± 2.11.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and/or other compounds for the desired time period.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Apoptosis-Related Proteins
  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Rimoprogin_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria This compound->Mitochondria ROS->Mitochondria Oxidative Stress Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits ZVAD Z-VAD-FMK (Pan-caspase inhibitor) ZVAD->Caspase9 ZVAD->Caspase3

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start: High Cytotoxicity Observed Hypothesis Hypothesize Mechanism: Apoptosis or Necrosis? Start->Hypothesis AnnexinV Perform Annexin V / PI Assay Hypothesis->AnnexinV ApoptosisBranch Apoptosis Confirmed AnnexinV->ApoptosisBranch Annexin V Positive NecrosisBranch Necrosis Confirmed AnnexinV->NecrosisBranch PI Positive CaspaseAssay Measure Caspase Activity ApoptosisBranch->CaspaseAssay LDHAssay Perform LDH Assay NecrosisBranch->LDHAssay Inhibitor Co-treat with Caspase Inhibitor CaspaseAssay->Inhibitor Membrane Assess Membrane Integrity LDHAssay->Membrane End End: Mechanism Identified Inhibitor->End Membrane->End

Caption: Workflow for investigating the mechanism of cytotoxicity.

Technical Support Center: Interpreting Unexpected Results from Rimoprogin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the hypothetical kinase inhibitor, Rimoprogin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound showing no inhibitory effect on my target kinase?

Possible Causes:

  • Incorrect Reagent Concentration: The concentration of this compound or ATP in your assay may be suboptimal.

  • Inactive Compound: The compound may have degraded due to improper storage or handling.

  • Assay Interference: Components of your assay buffer (e.g., high concentrations of DTT) may be interfering with this compound's activity.

  • Target Mutation: The kinase in your specific cell line may have a mutation that confers resistance to this compound.

Troubleshooting Steps:

  • Verify Concentrations: Perform a dose-response curve to determine the optimal concentration range for this compound. Ensure the ATP concentration in your kinase assay is at or near the Km for the enzyme.

  • Confirm Compound Integrity: Use a fresh stock of this compound and verify its identity and purity via methods like LC-MS or NMR.

  • Optimize Assay Conditions: Test different buffer components and assess their impact on this compound's activity.

  • Sequence Target Kinase: If possible, sequence the kinase from your experimental model to check for known resistance mutations.

Q2: The measured IC50 value for this compound is significantly higher than expected.

Possible Causes:

  • High Protein Concentration: A high concentration of the target kinase in an in vitro assay can lead to stoichiometric inhibition, resulting in an artificially high IC50.

  • Cellular Efflux: In cell-based assays, the compound may be actively transported out of the cell by efflux pumps.

  • Plasma Protein Binding: If using serum in your cell culture media, this compound may bind to plasma proteins, reducing its effective concentration.

Troubleshooting Steps:

  • Optimize Kinase Concentration: Reduce the kinase concentration in your in vitro assay to ensure it is well below the Ki of the inhibitor.

  • Use Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil) to see if this potentiates this compound's effect.

  • Reduce Serum Concentration: Perform cell-based assays in low-serum or serum-free media to minimize the impact of plasma protein binding.

Q3: I'm observing a paradoxical activation of the downstream signaling pathway after treatment with this compound.

Possible Causes:

  • Feedback Loop Disruption: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the activation of an alternative signaling pathway.[1][2]

  • Off-Target Effects: this compound might be inhibiting a phosphatase or another negative regulator of the pathway at higher concentrations.

  • Scaffold-Induced Dimerization: Some kinase inhibitors can promote the dimerization and activation of their target receptors at low concentrations.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of pathway activation and inhibition.

  • Dose-Response Analysis: Carefully analyze the dose-response curve for a biphasic effect, which might indicate paradoxical activation at specific concentrations.

  • Off-Target Profiling: Screen this compound against a panel of kinases and phosphatases to identify potential off-target activities.

Data Presentation

Table 1: Comparative IC50 Values for this compound Under Different Assay Conditions

Assay TypeConditionThis compound IC50 (nM)
In Vitro Kinase Assay1 mM ATP50
In Vitro Kinase Assay10 µM ATP5
Cell-Based Assay10% FBS200
Cell-Based Assay0.5% FBS25
Cell-Based Assay+ Efflux Pump Inhibitor15

Table 2: Effect of this compound on Downstream Signaling

Treatmentp-Target (Fold Change)p-ERK (Fold Change)
Vehicle1.01.0
This compound (10 nM)0.20.3
This compound (1 µM)0.11.5

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on its target kinase.

Methodology:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add the purified target kinase to the reaction buffer at a final concentration of 1 nM.

  • Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a peptide substrate and ATP (at a concentration close to its Km for the kinase).

  • Allow the reaction to proceed for 30 minutes at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Western Blot for Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins in cells.

Methodology:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO for the desired time period.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Rimoprogin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates This compound This compound This compound->TargetKinase Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (Determine IC50) OffTargetScreening Off-Target Profiling (Kinase Panel) KinaseAssay->OffTargetScreening CellViability Cell Viability Assay (Determine GI50) OffTargetScreening->CellViability WesternBlot Western Blot (Target Engagement & Pathway Modulation) CellViability->WesternBlot CellularThermalShift Cellular Thermal Shift Assay (Confirm Target Binding) WesternBlot->CellularThermalShift PK_PD Pharmacokinetics/ Pharmacodynamics CellularThermalShift->PK_PD EfficacyStudies Xenograft Efficacy Studies PK_PD->EfficacyStudies Troubleshooting_Flowchart Start Unexpected Result Observed CheckCompound Verify Compound Integrity (Purity, Stability) Start->CheckCompound CheckAssay Review Assay Protocol (Reagents, Controls, Conditions) Start->CheckAssay CheckModel Evaluate Experimental Model (Cell Line, Target Expression) Start->CheckModel Hypothesis Formulate New Hypothesis (e.g., Off-Target Effect, Feedback Loop) CheckCompound->Hypothesis CheckAssay->Hypothesis CheckModel->Hypothesis DesignExperiment Design Follow-up Experiment (e.g., Dose-Response, Time-Course) Hypothesis->DesignExperiment Analyze Analyze New Data DesignExperiment->Analyze

References

Rimoprogin stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound referred to as "Rimoprogin," based on general principles of pharmaceutical science, as specific stability data for a compound of this name is not publicly available. Researchers should validate the specific storage and handling requirements for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental factors, including temperature, humidity, and exposure to light.[1][2] The intrinsic properties of the molecule, such as its susceptibility to hydrolysis and oxidation, also play a critical role in its degradation.[3][4]

Q2: How can I identify potential degradation of this compound in my sample?

A2: Degradation can be identified through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[1] Other methods include mass spectrometry to identify the chemical structure of degradants and spectroscopy to monitor changes in the molecule's structure.[1][5] Visual inspection for changes in color, precipitation, or clarity of solutions can also be an initial indicator.

Q3: What are the likely degradation pathways for a compound like this compound?

A3: Common degradation pathways for pharmaceutical compounds include hydrolysis (degradation by water), oxidation (reaction with oxygen), and photolysis (degradation by light).[3][4] The specific pathway for this compound would depend on its chemical structure. Forced degradation studies are often employed to identify these pathways.[2][3]

Troubleshooting Guide

Issue: I am observing a loss of this compound potency in my experiments.

  • Possible Cause 1: Improper Storage. Storing this compound at temperatures outside the recommended range can accelerate degradation.[6][7]

    • Solution: Refer to the storage conditions table below and ensure that this compound is stored at the correct temperature. For long-term storage, refrigeration at 2°C to 8°C is often recommended for sensitive compounds.[8]

  • Possible Cause 2: Frequent Freeze-Thaw Cycles. For frozen solutions, repeated freeze-thaw cycles can lead to physical instability and degradation.

    • Solution: Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Exposure to Light. If this compound is photolabile, exposure to ambient or UV light can cause degradation.[2]

    • Solution: Store this compound in amber vials or wrap the container with aluminum foil to protect it from light.[8] Conduct experiments under low-light conditions if necessary.

Issue: I see precipitation in my this compound solution after reconstitution or storage.

  • Possible Cause 1: Reconstitution in an inappropriate solvent. The solubility of this compound may be highly dependent on the pH and composition of the solvent.

    • Solution: Ensure you are using the recommended solvent for reconstitution. If precipitation occurs, you may need to adjust the pH or use a different buffer system.

  • Possible Cause 2: Storage of reconstituted solution at the wrong temperature. Some compounds are less stable in solution and may precipitate when refrigerated.[8]

    • Solution: Check the recommended storage conditions for the reconstituted solution. It may be necessary to use the solution immediately after preparation or store it at room temperature for a limited time.

Proper Storage Conditions for this compound

ConditionTemperatureHumidityLightAdditional Notes
Long-Term Storage (Lyophilized Powder) 2°C to 8°CControlledProtect from lightDo not freeze the lyophilized powder.
Accelerated Stability Testing 25°C / 60% RH or 40°C / 75% RH60% ± 5% RH or 75% ± 5% RHProtect from lightUsed to predict long-term stability.[9]
Reconstituted Solution (In-Use) 2°C to 8°CN/AProtect from lightUse within the recommended time frame after reconstitution to avoid degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.[3]

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use mass spectrometry to elucidate the structure of the major degradants.

Protocol 2: Real-Time Stability Testing of this compound

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple batches of this compound in its final container closure system.

  • Storage: Place the samples in a stability chamber set to the long-term storage condition (e.g., 5°C ± 3°C).

  • Testing Frequency: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[3][9]

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and potency.

  • Data Analysis: Evaluate the data to determine if any significant changes have occurred over time. The shelf-life is determined as the time point at which the product no longer meets its predefined acceptance criteria.

Visualizations

This compound This compound (API) Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Photolysis Photolysis This compound->Photolysis UV/Vis Light Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photolysis->Degradant_C start Start: this compound Sample prep Prepare Samples in Final Packaging start->prep storage Place in Stability Chambers (Long-Term & Accelerated) prep->storage pull Pull Samples at Scheduled Time Points storage->pull analysis Analytical Testing (HPLC, Potency, Appearance) pull->analysis data Data Analysis & Evaluation analysis->data shelf_life Determine Shelf-Life data->shelf_life end End: Stability Report shelf_life->end

References

Validation & Comparative

Lacking Public Data on Rimoprogin Precludes Full Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant gap in publicly accessible information regarding the antifungal agent Rimoprogin, preventing a detailed comparison of its cross-reactivity with other compounds. While the chemical identity of this compound is established, crucial data on its mechanism of action and, most importantly, experimental results from cross-reactivity studies are not available in the public domain. This absence of foundational data makes it impossible to generate the requested comparative guide with quantitative analysis, experimental protocols, and visualizations.

This compound is identified as an experimental small molecule antifungal compound with the chemical name 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidine. Its chemical structure is presented below:

Rimoprogin_Structure Chemical Structure of this compound N1 N C2 C C2->N1 S S-CH3 C2->S N3 N C2->N3 C4 C N3->C4 C5 C C4->C5 O O C5->O C6 C C5->C6 CH2 CH2 O->CH2 C_triple_C C≡C CH2->C_triple_C I I C_triple_C->I C6->N1

Caption: Chemical structure of this compound.

Limitations in Assessing Cross-Reactivity

Cross-reactivity, the phenomenon where a compound elicits a biological response by interacting with the target (e.g., an enzyme or receptor) of a different, often structurally similar, compound, is a critical aspect of drug development and clinical practice. For antifungal agents, understanding cross-reactivity is essential for predicting potential allergic reactions, shared resistance mechanisms, and spectrum of activity.

The creation of a meaningful comparison guide, as requested, is contingent upon the availability of specific experimental data. The following essential information for this compound is currently unavailable in the public scientific literature:

  • Mechanism of Action: A detailed understanding of how this compound exerts its antifungal effect is necessary to identify other drugs with similar mechanisms that might exhibit cross-reactivity.

  • Experimental Cross-Reactivity Data: Quantitative data from in vitro or in vivo studies assessing the interaction of this compound with targets of other antifungal classes (e.g., azoles, polyenes, echinocandins) is required. Such data would typically be presented in tables comparing metrics like IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.

  • Experimental Protocols: The methodologies used to generate cross-reactivity data are crucial for evaluating the validity and comparability of the results. These would include details on the specific assays, cell lines or microbial strains used, and incubation conditions.

Without this information, any attempt to create a comparison guide would be purely speculative and would not meet the required standards of objectivity and data-driven analysis.

The Path Forward for Researchers

For researchers, scientists, and drug development professionals interested in the cross-reactivity of this compound, the next steps would involve primary research to generate the necessary data. A potential experimental workflow to investigate this is outlined below.

Experimental_Workflow Proposed Workflow for this compound Cross-Reactivity Testing cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Assays cluster_3 Phase 4: Data Analysis and Reporting A Determine Mechanism of Action of this compound B Select Panel of Structurally and Mechanistically Diverse Antifungals A->B C Develop and Validate Binding and/or Functional Assays B->C D Screen this compound Against Targets of Other Antifungals C->D E Antifungal Susceptibility Testing Against a Panel of Fungal Strains D->E F Compare MIC Profiles with Other Antifungals E->F G Quantitative Comparison of Potency and Efficacy F->G H Publish Findings to Address Knowledge Gap G->H

Caption: A logical workflow for investigating the cross-reactivity of this compound.

Head-to-Head Comparison: Osimertinib vs. Platinum-Pemetrexed Chemotherapy in EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib, and the standard chemotherapy regimen of Platinum (cisplatin or carboplatin) plus Pemetrexed. This comparison is focused on the context of treatment for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors harbor EGFR mutations (exon 19 deletions or exon 21 L858R mutations).

Mechanism of Action

Osimertinib: Osimertinib is a third-generation, irreversible EGFR-TKI.[1] It is designed to selectively inhibit both EGFR-TKI sensitizing mutations and the EGFR T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[2][3][4] It covalently binds to a specific cysteine residue in the ATP-binding pocket of the mutated EGFR, leading to irreversible inhibition of the signaling pathway that drives tumor growth.[2] Osimertinib has also demonstrated lower activity against wild-type (non-mutated) EGFR, which may contribute to a more favorable toxicity profile compared to earlier generation TKIs.[3]

Platinum-Pemetrexed: This combination represents a standard cytotoxic chemotherapy approach.

  • Platinum agents (Cisplatin/Carboplatin): These drugs work by forming cross-links within and between DNA strands, which damages the DNA and triggers apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[5]

  • Pemetrexed: This is a multi-targeted antifolate agent.[6][7] It inhibits several key enzymes involved in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][8] The primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[6][8] By disrupting these pathways, pemetrexed prevents cancer cells from replicating.

Signaling Pathway and Drug Targets

The diagram below illustrates the EGFR signaling pathway and the points of intervention for Osimertinib and Platinum-Pemetrexed chemotherapy. Osimertinib directly inhibits the mutated EGFR at the start of the cascade, while chemotherapy acts downstream by damaging DNA and inhibiting nucleotide synthesis required for cell division.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DNA_Synth DNA Synthesis & Replication Osimertinib Osimertinib Osimertinib->EGFR Inhibits Chemo Platinum + Pemetrexed Chemo->DNA_Synth Inhibits & Damages DNA

Caption: Simplified EGFR signaling pathway and drug targets.

Clinical Efficacy and Safety Data

The following tables summarize key efficacy and safety data from pivotal clinical trials comparing Osimertinib with Platinum-Pemetrexed chemotherapy. The AURA3 trial evaluated Osimertinib in the second-line setting (after progression on a prior EGFR-TKI) versus chemotherapy, while the FLAURA2 trial evaluated first-line Osimertinib plus chemotherapy versus Osimertinib alone. For this guide, we present the AURA3 data as a direct head-to-head comparison of the monotherapies.

Table 1: Efficacy Outcomes (AURA3 Trial)

Population: Patients with EGFR T790M-positive advanced NSCLC who progressed after first-line EGFR-TKI therapy.

EndpointOsimertinib (n=279)Platinum-Pemetrexed (n=140)Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 10.1 months4.4 months0.30 (0.23-0.41)[9]
Objective Response Rate (ORR) 71%31%N/A (P < 0.001)[9]
Median Duration of Response 9.7 months4.1 monthsN/A[9]
Table 2: Common Adverse Events (AURA3 Trial)

Showing causally-related adverse events (any grade).

Adverse EventOsimertinib (n=279)Platinum-Pemetrexed (n=140)
Diarrhea 29%12% (Nausea: 47%)[9]
Rash 28%6%[9]
Nausea 14%47%[9]
Decreased Appetite 10%32%[9]
Grade ≥3 Causally Related AEs 6%34%[9]

Note: The FLAURA2 trial demonstrated that adding chemotherapy to first-line Osimertinib significantly improved PFS (25.5 months vs. 16.7 months for Osimertinib monotherapy) and OS (47.5 months vs 37.6 months), establishing a new standard of care.[10][11][12] However, this also increased Grade ≥3 adverse events (70% vs. 34%).[12]

Experimental Protocols

Key Clinical Trial Methodology (Based on AURA3 & FLAURA2 Designs)

The diagram below outlines a typical workflow for a Phase III randomized controlled trial comparing these treatments.

start_node Patient Screening eligibility_node Eligibility Criteria Met? - Advanced EGFRm NSCLC - Treatment-Naïve or  Post-Progression - ECOG PS 0-1 start_node->eligibility_node randomize_node Randomization (2:1 or 1:1) eligibility_node->randomize_node Yes arm_a_node Arm A: Osimertinib (e.g., 80 mg orally QD) randomize_node->arm_a_node arm_b_node Arm B: Platinum-Pemetrexed (e.g., Cisplatin/Carbo + Pemetrexed IV q3wks) randomize_node->arm_b_node treatment_node Treatment Continues Until Progression or Unacceptable Toxicity arm_a_node->treatment_node arm_b_node->treatment_node assess_node Tumor Assessment (e.g., RECIST q6-8wks) treatment_node->assess_node assess_node->treatment_node No Progression endpoint_node Primary Endpoint Analysis: Progression-Free Survival Secondary Endpoints: Overall Survival, ORR, Safety assess_node->endpoint_node Progression

Caption: Generalized workflow for a comparative clinical trial.

Detailed Experimental Protocol (Synthesized from AURA3 & FLAURA2):

  • Patient Population: Eligible patients typically have locally advanced or metastatic NSCLC with confirmed EGFR mutations (Exon 19 deletion or L858R) and a good performance status (ECOG 0 or 1).[9][13] For second-line studies like AURA3, documented progression on a prior EGFR-TKI and confirmation of a T790M resistance mutation were required.[9] Patients with stable central nervous system (CNS) metastases are often permitted.[9][13]

  • Randomization: Patients are randomized, often in a 2:1 or 1:1 ratio, to receive either the experimental arm (Osimertinib) or the standard treatment arm (Platinum-Pemetrexed).[9][13]

  • Treatment Regimens:

    • Osimertinib Arm: Patients receive Osimertinib 80 mg orally once daily.[9]

    • Platinum-Pemetrexed Arm: Patients receive Pemetrexed (500 mg/m²) plus either Cisplatin (75 mg/m²) or Carboplatin (AUC 5) intravenously every 21 days for up to 6 cycles.[9]

  • Assessments:

    • Efficacy: Tumor assessments are performed at baseline and then at regular intervals (e.g., every 6 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).

    • Safety: Adverse events are monitored and graded throughout the trial according to standard criteria (e.g., CTCAE).

  • Endpoints:

    • Primary Endpoint: The primary measure of efficacy is typically Progression-Free Survival (PFS), assessed by blinded independent central review to minimize bias.[9][11]

    • Secondary Endpoints: Key secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability.[9][11][13]

Conclusion

For patients with EGFR T790M-positive NSCLC that has progressed on a prior TKI, Osimertinib demonstrates superior efficacy with a significantly longer PFS and higher response rate compared to platinum-pemetrexed chemotherapy.[9] Furthermore, Osimertinib is associated with a more manageable safety profile, with substantially fewer high-grade adverse events.[9] In the first-line setting, while Osimertinib monotherapy is a standard of care, the addition of platinum-pemetrexed chemotherapy has been shown to further extend survival outcomes, albeit with increased toxicity.[10][12] The choice between these regimens depends on the treatment line, specific resistance mutations, and individual patient factors.

References

Validating the Antifungal Mechanism of Rimoprogin Against the RIM101 Pathway Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the mechanism of action of Rimoprogin, a novel antifungal agent hypothetically targeting the RIM101 signaling pathway. We present a comparative analysis of this compound's proposed mechanism against established antifungal drug classes, supported by detailed experimental protocols for genetic validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antifungal therapeutics.

Introduction: The RIM101 Pathway as a Novel Antifungal Target

The emergence of drug-resistant fungal pathogens necessitates the identification of novel therapeutic targets. The RIM101 (Rim of the 101) signal transduction pathway, crucial for pH sensing and adaptation in pathogenic fungi like Candida albicans, represents a promising avenue for antifungal drug development.[1][2] This pathway regulates key virulence attributes, including hyphal formation, a critical step in tissue invasion.[2] Consequently, inhibitors of the RIM101 pathway, such as the hypothetical compound this compound, are of significant interest.

This compound is postulated to inhibit the proteolytic activation of the Rim101 transcription factor, thereby disrupting downstream gene expression necessary for fungal virulence. This guide outlines the genetic approaches required to validate this proposed mechanism of action.

Comparative Analysis of Antifungal Mechanisms

To understand the novelty of this compound's proposed mechanism, it is essential to compare it with existing antifungal drug classes that target different cellular processes.

Drug ClassPrimary TargetMechanism of ActionGenetic Validation Approach
Azoles (e.g., Fluconazole)Ergosterol Biosynthesis (Lanosterol 14-α-demethylase)Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane stress and growth inhibition.Gene knockout of ERG11 (the target gene) would lead to ergosterol auxotrophy and resistance to other ergosterol biosynthesis inhibitors.
Polyenes (e.g., Amphotericin B)ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.Not directly applicable as the target is a lipid, not a protein. However, genetic manipulation of ergosterol biosynthesis genes can alter susceptibility.
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and osmotic lysis.Gene knockout of FKS1 (the target gene) confers resistance to echinocandins.
This compound (Hypothetical) RIM101 Pathway Inhibits the proteolytic activation of the Rim101 transcription factor, preventing pH-dependent gene expression and attenuating virulence. Knockdown or knockout of genes in the RIM101 pathway (e.g., RIM13, RIM20, RIM101) is expected to phenocopy the effects of this compound and confer resistance to the compound.

Genetic Validation of this compound's Mechanism of Action

To definitively link the antifungal activity of this compound to the RIM101 pathway, two primary genetic approaches are proposed: siRNA-mediated gene knockdown and CRISPR-Cas9-mediated gene knockout.

Experiment 1: siRNA-Mediated Knockdown of RIM Pathway Components

Objective: To determine if transient silencing of key RIM101 pathway genes phenocopies the effect of this compound and reduces its efficacy.

Experimental Protocol:

  • siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of RIM13, RIM20, and RIM101 in C. albicans. A non-targeting control siRNA should also be synthesized.[3][4]

  • Cell Culture: Culture C. albicans to the mid-logarithmic growth phase.

  • Transfection: Transfect C. albicans spheroplasts with the designed siRNAs using a suitable transfection reagent.[5]

  • Gene Expression Analysis: After a suitable incubation period, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target genes.

  • Phenotypic Analysis:

    • Growth Inhibition Assay: Treat the transfected cells with varying concentrations of this compound and a vehicle control. Measure growth inhibition using a standard microdilution assay.

    • Hyphal Formation Assay: Induce hyphal formation in the transfected cells (e.g., by adjusting the pH to alkaline conditions) in the presence and absence of this compound.[2] Quantify hyphal formation microscopically.

Expected Outcomes and Data Presentation:

Target GeneKnockdown Efficiency (%)This compound IC50 (µM)Hyphal Formation (% of Control)
Non-targeting control< 5%1.2 ± 0.295 ± 5%
RIM1385 ± 7%10.5 ± 1.520 ± 4%
RIM2082 ± 9%11.2 ± 1.822 ± 5%
RIM10188 ± 6%12.1 ± 1.318 ± 3%

A significant increase in the IC50 of this compound and a reduction in hyphal formation in the cells with knocked-down RIM pathway genes would strongly suggest that this compound's activity is dependent on this pathway.

Experiment 2: CRISPR-Cas9 Mediated Gene Knockout of RIM101

Objective: To confirm the role of the RIM101 gene in the mechanism of action of this compound through stable gene knockout.

Experimental Protocol:

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the RIM101 gene in C. albicans. Clone the gRNAs into a Cas9 expression vector.[6]

  • Transformation: Transform C. albicans with the Cas9-gRNA plasmid.

  • Selection and Verification of Knockout Clones: Select for transformants and verify the knockout of the RIM101 gene by PCR and Sanger sequencing.[6][7]

  • Phenotypic Analysis:

    • This compound Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound for the wild-type and rim101Δ strains.

    • Virulence-Associated Phenotype Assays: Compare the wild-type and rim101Δ strains for key virulence-related phenotypes, such as pH-dependent filamentation and stress responses.

Expected Outcomes and Data Presentation:

StrainGenotypeThis compound MIC (µg/mL)Filamentation at pH 8.0
Wild-TypeRIM101/RIM1012Abundant hyphae
rim101Δrim101Δ/rim101Δ> 64No hyphae
rim101Δ + RIM101rim101Δ/rim101Δ + pRIM1012Abundant hyphae

The rim101Δ strain is expected to exhibit high resistance to this compound and a defect in alkaline-induced filamentation, phenocopying the effect of the drug on the wild-type strain. Complementation of the knockout with a wild-type copy of the gene should restore sensitivity.

Visualizing the Pathways and Workflows

To aid in the understanding of the underlying biology and experimental designs, the following diagrams are provided.

RIM101_Pathway cluster_membrane Plasma Membrane cluster_escrt ESCRT Pathway cluster_proteolysis Proteolytic Cleavage cluster_nucleus Nucleus Rim21 Rim21 (pH sensor) Rim9 Rim9 Rim21->Rim9 Rim8 Rim8 Rim9->Rim8 Rim20 Rim20 Rim8->Rim20 Snf7 Snf7 Rim20->Snf7 Rim13 Rim13 (Protease) Snf7->Rim13 Rim101_inactive Rim101 (Inactive) Rim13->Rim101_inactive Cleavage Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active Gene_Expression Alkaline-responsive Gene Expression Rim101_active->Gene_Expression Activation Alkaline_pH Alkaline pH Alkaline_pH->Rim21 This compound This compound This compound->Rim13 Inhibition

Caption: The proposed mechanism of action of this compound targeting the RIM101 signaling pathway.

Genetic_Validation_Workflow cluster_siRNA siRNA-mediated Knockdown cluster_CRISPR CRISPR-Cas9 Knockout siRNA_design Design siRNAs for RIM13, RIM20, RIM101 Transfection Transfect C. albicans siRNA_design->Transfection qRT_PCR Confirm Knockdown (qRT-PCR) Transfection->qRT_PCR Phenotype_siRNA Phenotypic Analysis: - Growth Inhibition - Hyphal Formation Transfection->Phenotype_siRNA Conclusion Conclusion: Mechanism of Action Validated Phenotype_siRNA->Conclusion gRNA_design Design gRNA for RIM101 Transformation Transform C. albicans gRNA_design->Transformation Verification Verify Knockout (PCR, Sequencing) Transformation->Verification Phenotype_CRISPR Phenotypic Analysis: - MIC Determination - Virulence Assays Verification->Phenotype_CRISPR Phenotype_CRISPR->Conclusion Hypothesis Hypothesis: This compound targets the RIM101 pathway Hypothesis->siRNA_design Hypothesis->gRNA_design

Caption: Experimental workflow for the genetic validation of this compound's mechanism of action.

Conclusion

The genetic approaches outlined in this guide provide a robust framework for validating the proposed mechanism of action of this compound. By demonstrating that genetic perturbation of the RIM101 pathway phenocopies the drug's effects and confers resistance, a definitive link between this compound and its target can be established. This validation is a critical step in the preclinical development of this novel class of antifungal agents. The integration of these genetic validation strategies early in the drug discovery pipeline can significantly de-risk a project and provide a solid foundation for further development.[8][9]

References

The Fungal RIM101/PacC Pathway: A Novel Antifungal Target

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Experimental Reproducibility

Given the absence of published data on "Rimoprogin," this guide focuses on the reproducibility of experimental results targeting the fungal RIM101/PacC signaling pathway, a critical regulator of virulence and drug tolerance in pathogenic fungi. This document provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and visual representations of the key signaling cascade.

The RIM101/PacC pathway is a conserved signal transduction cascade in fungi that governs the response to ambient pH. This pathway is crucial for the survival and pathogenicity of various human fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its absence in mammals makes it an attractive target for novel antifungal therapies.

The RIM101/PacC Signaling Cascade

The RIM101/PacC pathway is activated by alkaline pH. The signal is sensed by a plasma membrane complex, leading to the proteolytic activation of the transcription factor Rim101p (PacC in Aspergillus). The processed, active form of Rim101p then translocates to the nucleus to regulate the expression of genes involved in pH adaptation, cell wall maintenance, and virulence.

Below is a diagram illustrating the core components and activation mechanism of the RIM101/PacC pathway.

RIM101_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21/PalH Rim8 Rim8/PalF Rim21->Rim8 Rim9 Rim9/PalI Rim9->Rim8 ESCRT ESCRT Complex Rim8->ESCRT Recruits Rim20 Rim20/PalA ESCRT->Rim20 Rim13 Rim13/PalB (Protease) Rim20->Rim13 Rim101_inactive Rim101 (Inactive) Rim13->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active Activation Target_Genes Target Gene Expression (e.g., PHR1, HSP90, IPT1) Rim101_active->Target_Genes Translocates to nucleus and regulates Alkaline pH Alkaline pH Alkaline pH->Rim21 Sensed by Antifungal_Susceptibility_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of antifungal drug in a 96-well plate. B Inoculate each well with a standardized suspension of fungal cells (e.g., 1 x 10^3 cells/mL). A->B C Incubate plates at 30°C for 24-48 hours. B->C D Determine the MIC: the lowest drug concentration with no visible growth. C->D E Compare MIC values between wild-type and mutant strains. D->E RIM101_Drug_Tolerance cluster_stimulus Environmental Stimulus cluster_pathway Signaling Pathway cluster_regulation Transcriptional Regulation cluster_effectors Downstream Effectors cluster_outcome Cellular Outcome A Alkaline pH B RIM101 Pathway Activation A->B C Rim101-mediated gene expression B->C D Upregulation of HSP90, IPT1, etc. C->D E Increased Antifungal Tolerance D->E

The Enigma of Rimoprogin: A Comparative Analysis Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of scientific literature, patent databases, and drug information repositories, the mechanism of action and the specific inhibitory pathway of the compound known as Rimoprogin could not be determined. This absence of fundamental biological data makes it impossible to conduct a comparative analysis with other inhibitors of the same pathway, as requested.

For researchers, scientists, and drug development professionals, understanding the precise molecular target and the signaling cascade a compound modulates is the first critical step in evaluating its potential and comparing it to other therapeutic agents. Unfortunately, for this compound, this primary information is not available in the public domain. Searches for experimental data, quantitative performance metrics, and detailed experimental protocols have yielded no specific results.

To generate a comprehensive comparison guide as requested, the following information would be essential:

  • Identified Molecular Target: The specific protein, enzyme, or receptor that this compound binds to and inhibits.

  • Signaling Pathway: The downstream cellular pathway that is affected by the inhibition of the identified target.

  • Experimental Evidence: In vitro and in vivo studies demonstrating the inhibitory activity of this compound, including quantitative measures such as IC50 or Ki values.

  • Comparative Studies: Existing research that directly compares the efficacy and selectivity of this compound with other known inhibitors of the same target or pathway.

Without these foundational pieces of information, a scientifically rigorous and objective comparison guide cannot be produced.

A Call for Data

We invite researchers who may have unpublished data or specific knowledge of this compound's biological activity to contribute to the scientific community. Should information regarding the inhibitory pathway of this compound become available, a detailed comparative guide will be developed.

For the purpose of illustrating the type of content that could be generated if the necessary data were available, we present a hypothetical signaling pathway and a conceptual experimental workflow below.

Hypothetical Illustrations

Caption: A hypothetical signaling pathway that could be inhibited by a therapeutic compound.

Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: A conceptual workflow for comparing enzyme inhibitors.

Inhibitor Comparison Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Purified Enzyme Preparation Assay_Plate Enzyme, Inhibitor, and Substrate Incubation Enzyme_Prep->Assay_Plate Inhibitor_Prep Preparation of This compound & Other Inhibitors Inhibitor_Prep->Assay_Plate Substrate_Prep Substrate Solution Substrate_Prep->Assay_Plate Data_Acquisition Measure Product Formation (e.g., Spectrophotometry) Assay_Plate->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Comparison Compare Potency and Efficacy IC50_Calc->Comparison

Independent Validation of Rimoprogin's Therapeutic Potential: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the therapeutic agent "Rimoprogin." Initial findings from a 2017 press release suggested early preclinical promise in prostate and breast cancer models, with a reported reduction in tumor size and decreased expression of microRNA-210. However, subsequent searches for detailed mechanistic studies, clinical trial results, or comparative efficacy data have yielded no substantive results. The compound is listed in some chemical databases, but without information on its biological activity or development status.

This absence of data makes it impossible to conduct an independent validation of this compound's therapeutic potential or to create a meaningful comparison with existing therapies as requested. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the lack of source material.

To illustrate the requested format and content for a drug comparison guide, we have compiled a sample guide for a well-established therapeutic agent in one of the originally indicated disease areas: metastatic castration-resistant prostate cancer (mCRPC). The following sections provide a comparison of Enzalutamide , an androgen receptor inhibitor, with other relevant treatments for mCRPC, based on publicly available data.

Sample Comparison Guide: Enzalutamide for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

This guide provides an objective comparison of Enzalutamide's performance with an alternative treatment for mCRPC, supported by experimental data from clinical trials.

Overview of Enzalutamide

Enzalutamide is an androgen receptor (AR) inhibitor that acts on multiple steps in the AR signaling pathway. It is a standard of care for patients with mCRPC.

Comparison with Alternative Therapies

The following table summarizes the efficacy of Enzalutamide in comparison to other therapeutic agents used in the treatment of mCRPC.

Treatment Trial Name Patient Population Primary Endpoint Result Citation
Enzalutamide PREVAILChemotherapy-naïve mCRPCRadiographic Progression-Free Survival (rPFS)20.0 months[1]
Overall Survival (OS)32.4 months[1]
Abiraterone Acetate + Prednisone COU-AA-302Chemotherapy-naïve mCRPCRadiographic Progression-Free Survival (rPFS)16.5 months[2]
Overall Survival (OS)34.7 months[2]
Talazoparib + Enzalutamide TALAPRO-2First-line mCRPCRadiographic Progression-Free Survival (rPFS)Not reached vs 21.9 months with placebo + enzalutamide[3]
Overall Survival (OS)45.8 months vs 37 months with placebo + enzalutamide[3]
Pluvicto™ + Standard of Care PSMAdditionPSMA+ metastatic hormone-sensitive prostate cancer (mHSPC)Radiographic Progression-Free Survival (rPFS)Hazard Ratio 0.72 (28% reduction in risk of progression or death vs SoC alone)[4]
Experimental Protocols

Below is a summarized methodology for a key clinical trial investigating Enzalutamide.

Trial: PREVAIL (NCT01212991)

  • Objective: To evaluate the efficacy and safety of enzalutamide in asymptomatic or mildly symptomatic men with metastatic, castration-resistant prostate cancer that has progressed after androgen-deprivation therapy and who have not received cytotoxic chemotherapy.

  • Study Design: A multinational, randomized, double-blind, placebo-controlled, phase 3 trial.

  • Participants: 1717 patients were randomly assigned to receive either enzalutamide (862 patients) or placebo (855 patients).

  • Procedure: Patients received either 160 mg of enzalutamide or a placebo orally once daily. All patients continued androgen-deprivation therapy.

  • Endpoints: The co-primary endpoints were radiographic progression-free survival and overall survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Enzalutamide and a typical workflow for a clinical trial.

Enzalutamide_Mechanism_of_Action cluster_cell Prostate Cancer Cell Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5-alpha reductase AR Androgen Receptor (AR) DHT->AR AR_Complex AR-DHT Complex AR->AR_Complex Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Complex Inhibits Translocation DNA DNA Binding Enzalutamide->DNA Inhibits DNA Binding Nucleus Nucleus AR_Complex->Nucleus Nuclear Translocation Nucleus->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Tumor_Growth Tumor Cell Growth and Proliferation Gene_Transcription->Tumor_Growth Clinical_Trial_Workflow Patient_Screening Patient Screening (mCRPC Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Arm (Enzalutamide) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo) Randomization->Control_Arm Treatment_Period Treatment Period (Ongoing Assessment) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Follow_Up Follow-Up (Survival & Safety) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Results Reporting Data_Analysis->Results

References

Comparative Analysis of Antifungal Agents: A Focus on Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the side effect profiles of topical antifungal agents is crucial for researchers and drug development professionals. This guide provides a comparative analysis of Rimoprogin and other commonly used topical antifungals, with a focus on their side effect profiles, supported by available data and experimental methodologies.

Due to the limited publicly available information on the side effect profile of this compound, this guide will focus on a detailed comparison of three widely used topical antifungal agents: Clotrimazole, Miconazole, and Terbinafine. While this compound is identified as an antifungal compound, comprehensive clinical data regarding its adverse effects are not readily accessible in published literature. The comparators selected are mainstays in the treatment of superficial fungal infections, providing a robust dataset for analysis.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the incidence of common adverse drug reactions associated with Clotrimazole, Miconazole, and Terbinafine as reported in clinical studies. The data is primarily from studies focused on the treatment of tinea corporis.

Adverse Drug ReactionTerbinafine (%)Miconazole (%)Clotrimazole (%)
Itching148Data Not Available
Irritation1012Data Not Available
Dry Skin60Data Not Available
Burning/StingingCommonly ReportedCommonly ReportedCommonly Reported
RednessCommonly ReportedCommonly ReportedCommonly Reported
BlisteringRareRareRare
Allergic Contact DermatitisRareRareRare

Data for Terbinafine and Miconazole are adapted from a randomized open-label study comparing their efficacy and safety in patients with tinea corporis. "Commonly Reported" indicates side effects frequently mentioned in drug literature but without specific percentages available in the cited study. Data for Clotrimazole from a directly comparable quantitative study was not available in the initial searches.

Experimental Protocols for Dermal Safety Assessment

The evaluation of the side effect profile of topical antifungal agents involves rigorous clinical trial protocols designed to assess dermal safety and tolerability. A generalized experimental protocol for a Phase III clinical trial is outlined below.

Objective: To evaluate the safety and tolerability of a topical antifungal agent in patients with a confirmed superficial fungal infection (e.g., tinea pedis, tinea corporis).

Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.

Participant Population: Adult patients with a clinical diagnosis of the target fungal infection, confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture).

Methodology:

  • Screening and Enrollment: Participants are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained.

  • Randomization: Eligible participants are randomly assigned to receive either the active topical antifungal agent or a vehicle control.

  • Treatment: Participants are instructed to apply the assigned treatment to the affected area(s) for a specified duration (e.g., once or twice daily for 2-4 weeks).

  • Safety Assessments:

    • Local Tolerability: Assessed at baseline and at specified follow-up visits. Local side effects at the application site are graded using a standardized scale.

      • Erythema (Redness), Edema (Swelling), and Scaling: Graded on a scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

      • Patient-Reported Outcomes: Symptoms such as itching, burning, and stinging are recorded by the patient in a daily diary using a Numeric Rating Scale (NRS) or a Visual Analog Scale (VAS).

    • Adverse Events (AEs): All AEs are recorded, including their severity, duration, and relationship to the study drug. Serious adverse events (SAEs) are reported to regulatory authorities.

    • Physical Examinations and Vital Signs: Monitored at each study visit.

  • Data Analysis: The incidence, severity, and causality of all AEs are compared between the active treatment and vehicle control groups. Statistical analyses are performed to determine if there are significant differences in the side effect profiles.

Visualizations

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for the comparator antifungal agents involve the disruption of ergosterol synthesis, a critical component of the fungal cell membrane. The following diagrams illustrate these pathways.

cluster_azoles Azole Antifungals (Clotrimazole, Miconazole) cluster_allylamines Allylamine Antifungals (Terbinafine) Lanosterol Lanosterol Enzyme_A Lanosterol 14-alpha-demethylase Lanosterol->Enzyme_A Ergosterol_A Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_A->Fungal_Cell_Membrane Incorporation into Azoles Clotrimazole / Miconazole Azoles->Enzyme_A Inhibition Disruption Disruption of Membrane Integrity Enzyme_A->Ergosterol_A Squalene Squalene Enzyme_B Squalene Epoxidase Squalene->Enzyme_B Lanosterol_B Lanosterol Terbinafine Terbinafine Terbinafine->Enzyme_B Inhibition Enzyme_B->Lanosterol_B

Caption: Mechanism of action of azole and allylamine antifungals.

Experimental Workflow for Dermal Safety Assessment

The following diagram illustrates a typical workflow for assessing the dermal safety of a topical antifungal agent in a clinical trial.

Start Patient Recruitment & Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Mycological) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (Active Drug) Randomization->Treatment_Arm Active Control_Arm Control Group (Vehicle) Randomization->Control_Arm Vehicle Application Topical Application Treatment_Arm->Application Control_Arm->Application Follow_Up Follow-Up Visits (e.g., Weeks 1, 2, 4) Application->Follow_Up Safety_Assessment Dermal Safety Assessment (Erythema, Edema, Itching, etc.) Follow_Up->Safety_Assessment Analysis Statistical Analysis Follow_Up->Analysis Data_Collection Adverse Event Data Collection Safety_Assessment->Data_Collection Data_Collection->Follow_Up Results Side Effect Profile Comparison Analysis->Results

Caption: Workflow for dermal safety assessment in a clinical trial.

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Rimoprogin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Rimoprogin could not be located. The following guidance is based on general best practices for handling solid, potentially hazardous chemical compounds and antifungal agents in a laboratory setting. A thorough risk assessment must be conducted by qualified personnel before commencing any work with this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes, and solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1][2][4][5]Prevents direct skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.[2][3][4]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible.[1][2]Minimizes the risk of inhaling fine particles of the compound.
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

2. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure the analytical balance is clean and placed within the fume hood.

  • Wear all required PPE as outlined in the table above.

  • Use a disposable weighing dish or boat to prevent contamination of the balance.

  • Carefully transfer the desired amount of this compound using a clean spatula.

  • Close the primary container tightly immediately after use.

3. Dissolution and Use:

  • Add the solvent to the weighed this compound in a suitable container (e.g., beaker, flask) within the fume hood.

  • Ensure the chosen solvent is compatible with this compound.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Once dissolved, the solution can be used in your experimental setup. Always handle the solution with the same level of precaution as the solid compound.

4. Spill Management:

  • In the event of a small spill, alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused this compound and any materials contaminated with the solid compound (e.g., weighing boats, gloves, paper towels) should be collected in a clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of these solutions down the drain.[7][8]

  • Contaminated Labware: Glassware and other equipment that have come into contact with this compound should be decontaminated with an appropriate solvent or cleaning solution before being washed for reuse. If disposable, treat as solid hazardous waste.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c d Dissolve in Solvent c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Segregate Waste f->g h Dispose of Hazardous Waste g->h i Remove PPE h->i

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimoprogin
Reactant of Route 2
Rimoprogin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.